Product packaging for Val9-Oxytocin(Cat. No.:)

Val9-Oxytocin

Cat. No.: B12398561
M. Wt: 1049.3 g/mol
InChI Key: XETRBAIGRMLSHV-SSOJLPHTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Val9-Oxytocin is a useful research compound. Its molecular formula is C46H72N12O12S2 and its molecular weight is 1049.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H72N12O12S2 B12398561 Val9-Oxytocin

Properties

Molecular Formula

C46H72N12O12S2

Molecular Weight

1049.3 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H72N12O12S2/c1-7-24(6)37-45(69)51-28(14-15-34(48)60)40(64)53-31(19-35(49)61)41(65)55-32(21-72-71-20-27(47)39(63)52-30(43(67)57-37)18-25-10-12-26(59)13-11-25)46(70)58-16-8-9-33(58)44(68)54-29(17-22(2)3)42(66)56-36(23(4)5)38(50)62/h10-13,22-24,27-33,36-37,59H,7-9,14-21,47H2,1-6H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,69)(H,52,63)(H,53,64)(H,54,68)(H,55,65)(H,56,66)(H,57,67)/t24-,27-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1

InChI Key

XETRBAIGRMLSHV-SSOJLPHTSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

Foundational & Exploratory

Val9-Oxytocin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the V1a Receptor Antagonist

Abstract

Val9-Oxytocin, a synthetic analogue of the neuropeptide oxytocin, serves as a potent and selective antagonist of the vasopressin V1a receptor. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for its solid-phase synthesis, purification, and functional characterization are presented to facilitate its application in research and drug development. Furthermore, this document elucidates the key signaling pathways modulated by this compound's interaction with the V1a receptor, offering a foundational resource for scientists investigating the vasopressin and oxytocin systems.

Introduction

Oxytocin is a nine-amino-acid peptide hormone and neurotransmitter recognized for its role in social bonding, uterine contractions, and lactation.[1][2][3][4] Its structural analog, this compound, is distinguished by the substitution of the glycine residue at position 9 with a valine residue.[5] This modification results in a profound functional switch, converting the peptide from an agonist at the oxytocin receptor to a full antagonist of the vasopressin V1a receptor.[5][6] This targeted antagonism makes this compound a valuable tool for dissecting the physiological and pathological roles of the V1a receptor, which is implicated in various processes including vasoconstriction, social behavior, and stress responses.[2]

Chemical Structure and Properties

This compound is a cyclic nonapeptide with a disulfide bridge between the cysteine residues at positions 1 and 6. The substitution of glycine with the bulkier, hydrophobic valine at the C-terminus is the key structural determinant of its V1a receptor antagonist activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C46H72N12O12S2[7][8]
Molecular Weight 1049.27 g/mol [1][7][8]
Amino Acid Sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Val-NH2 (Disulfide bridge: Cys1-Cys6)[7]
Canonical SMILES CCC(C)C(C(=O)NC(C(=O)NC(C(=O)N1CCCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)O)CC2=CC=C(C=C2)O)N)C(=O)NC(CC(C)C)C(=O)O)CC(=O)N)CCC(=O)N)C(C)CC)C[7]
IUPAC Name (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dita-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide[7]

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a solid support, followed by cleavage and deprotection to yield the final peptide. Subsequent purification is critical to obtain a highly pure product for experimental use.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is adapted from standard Fmoc-SPPS procedures for oxytocin and its analogues.[3][9][10][11]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Leu-OH, Fmmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Val-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain a dry powder.

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude peptide is typically performed using reverse-phase HPLC.[12][13][14]

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point, which may require optimization.

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm and 280 nm

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A.

  • Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound.

Pharmacological Properties

This compound is characterized by its high affinity and selectivity for the vasopressin V1a receptor, where it acts as a full antagonist.

Table 2: Receptor Binding Affinity and Selectivity of this compound

ReceptorBinding Affinity (Ki, nM)SpeciesReference
V1a Data not yet publicly available in indexed literatureHuman
V1b Data not yet publicly available in indexed literatureHuman
V2 Data not yet publicly available in indexed literatureHuman
Oxytocin (OT) Data not yet publicly available in indexed literatureHuman

Note: While the seminal work by Dutertre et al. (2008) established the V1a antagonist activity of this compound, specific Ki values were not reported in the abstract. Further investigation of the full text or subsequent studies is required to populate this table with quantitative data.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of this compound for the V1a receptor.[15]

Materials:

  • Cell membranes prepared from cells expressing the human V1a receptor.

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Non-specific binding control: Unlabeled Arginine Vasopressin (AVP).

  • This compound at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, [3H]-AVP, and varying concentrations of this compound or unlabeled AVP (for non-specific binding).

  • Equilibration: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Functional Activity

This compound functions as a full antagonist at the V1a receptor, inhibiting the downstream signaling cascade initiated by the natural ligand, arginine vasopressin (AVP). The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[2][16][17]

V1a Receptor Signaling Pathway

Upon AVP binding, the V1a receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction.[18] this compound competitively binds to the V1a receptor, preventing AVP from initiating this cascade.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVP AVP V1aR V1a Receptor AVP->V1aR Val9OT This compound Val9OT->V1aR Antagonism Gq11 Gq/11 V1aR->Gq11 Activation PLC Phospholipase C Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release CellularResponse Cellular Response (e.g., Contraction) Ca2->CellularResponse PKC->CellularResponse Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Pharmacological Characterization SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Purity & Identity Confirmation (Analytical HPLC, Mass Spectrometry) Purification->Analysis Binding Receptor Binding Assay (Determine Ki) Analysis->Binding Functional Functional Antagonism Assay (e.g., IP Accumulation) Binding->Functional Selectivity Selectivity Profiling (vs. V1b, V2, OT receptors) Functional->Selectivity

References

Val9-Oxytocin: A Technical Guide to its Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity profile of Val9-Oxytocin, a synthetic analog of the neuropeptide oxytocin. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is an analog of oxytocin where the glycine residue at position 9 is substituted with a valine. This modification has been shown to significantly alter its pharmacological properties, particularly its interaction with vasopressin receptors. Understanding the precise binding characteristics of this compound is crucial for its application as a research tool and for the potential development of selective therapeutics targeting the oxytocin and vasopressin systems.

Binding Affinity and Selectivity

This compound has been characterized as a potent and selective antagonist of the human vasopressin V1a receptor. The substitution of glycine with valine at position 9 appears to function as an agonist-to-antagonist switch at this particular receptor subtype.[1][2]

Data Presentation

The following tables summarize the quantitative data on the binding affinity of this compound and related peptides for the human oxytocin (OTR) and vasopressin (V1a, V1b, V2) receptors. This data is extracted from competitive binding assays.

LigandReceptorKi (nM)SpeciesReference
This compound hV1aR319Human[3]
This compound hOTR108Human[3]
This compound hV1bR>10,000Human[3]
This compound hV2R>10,000Human[3]
OxytocinhOTR0.9Human[1]
OxytocinhV1aR20Human[1]
OxytocinhV1bR35Human[1]
Arginine Vasopressin (AVP)hV1aRLow nMHuman[1]
Arginine Vasopressin (AVP)hOTRLow nMHuman[1]

Table 1: Binding Affinities (Ki) of this compound and Endogenous Ligands at Human Oxytocin and Vasopressin Receptors.

LigandSelectivity Ratio (Ki OTR / Ki V1aR)
This compound 0.34
Oxytocin0.045

Table 2: Selectivity Profile of this compound and Oxytocin for Human OTR versus V1aR. A lower ratio indicates higher selectivity for the oxytocin receptor.

Signaling Pathways

The binding of ligands to oxytocin and vasopressin receptors initiates distinct downstream signaling cascades. As this compound is an antagonist at the V1a receptor, it blocks the canonical Gq/11-mediated pathway typically activated by vasopressin.

Gq_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ligand Vasopressin (AVP) V1aR V1a Receptor Ligand->V1aR Binds to Gq_protein Gαq/11 V1aR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response Val9_OT This compound Val9_OT->V1aR Blocks

Figure 1: V1a Receptor Gq Signaling Pathway and Blockade by this compound.

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using competitive radioligand binding assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 or CHO cells stably expressing the human oxytocin or vasopressin receptors.

  • Radioligand (e.g., [3H]-Arginine Vasopressin for V1aR, [3H]-Oxytocin for OTR).

  • Unlabeled competitor ligands (this compound, Oxytocin, Arginine Vasopressin).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Scintillation fluid and counter.

Procedure:

  • Cell Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

  • Competition Binding: In a 96-well plate, add a constant concentration of the radioligand to each well.

  • Add increasing concentrations of the unlabeled competitor ligand (e.g., this compound).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor ligand. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (with receptor expression) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubate Membranes with Radioligand and Competitor Membrane_Prep->Incubation Reagents Prepare Radioligand and Competitor Solutions Reagents->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Curve Generate Competition Curve (Determine IC50) Counting->IC50_Curve Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Curve->Ki_Calculation

Figure 2: General Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound serves as a valuable pharmacological tool for distinguishing between oxytocin and vasopressin V1a receptor-mediated effects. Its profile as a potent V1a receptor antagonist with a notable affinity for the oxytocin receptor highlights the subtleties of ligand-receptor interactions within this closely related family of G protein-coupled receptors. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential and physiological roles of the oxytocin and vasopressin systems.

References

Val9-Oxytocin: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature providing in-depth, quantitative pharmacokinetic and pharmacodynamic data specifically for Val9-Oxytocin is limited. This compound is primarily identified as a full antagonist of the vasopressin (V1a) receptor and an analog of Oxytocin, where the glycine residue at position 9 is substituted with valine.[1] This guide provides a comprehensive overview of the parent molecule, Oxytocin, to serve as a foundational resource for researchers, scientists, and drug development professionals. The methodologies and principles described herein are directly applicable to the study and characterization of this compound.

Introduction to this compound

This compound is a synthetic analog of the neurohormone Oxytocin. The single amino acid substitution at the C-terminus significantly alters its pharmacological profile, conferring potent antagonist activity at the vasopressin V1a receptor.[1] Understanding the pharmacokinetics and pharmacodynamics of such analogs is crucial for the development of selective therapeutic agents. While specific data for this compound is scarce, the extensive research on Oxytocin provides a robust framework for its investigation.

Pharmacokinetics of Oxytocin

The pharmacokinetic profile of Oxytocin has been well-characterized and is summarized below. These parameters and the methodologies to determine them are relevant for future studies on this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Oxytocin
ParameterValueSpecies/ContextReference
Bioavailability (Parenteral) Fully bioavailableHuman[2]
Time to Steady-State (IV) ~40 minutesHuman[2]
Plasma Half-life 1-6 minutesHuman[2][3]
Metabolic Clearance Rate 7.97 mL/minHuman (women in labor)[4]
Volume of Distribution 15 LHuman (postmenopausal)[5]
Primary Sites of Metabolism Liver, KidneysHuman[2][3]
Primary Route of Excretion Urine (small amounts unchanged)Human[3]
Experimental Protocols for Pharmacokinetic Analysis

A common method for determining the plasma concentration of Oxytocin and its analogs is the radioimmunoassay (RIA) .

Protocol: Radioimmunoassay for Oxytocin Plasma Levels

  • Sample Collection: Collect blood samples from subjects at various time points following administration of the compound.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Extraction: Extract Oxytocin from the plasma using a suitable method, such as with acetone and ether, to remove interfering substances.

  • Assay Procedure:

    • Prepare a standard curve using known concentrations of Oxytocin.

    • Incubate plasma extracts or standards with a specific primary antibody against Oxytocin and a fixed amount of radiolabeled Oxytocin (e.g., ¹²⁵I-Oxytocin).

    • Introduce a secondary antibody to precipitate the primary antibody-antigen complex.

    • Centrifuge the samples and decant the supernatant.

    • Measure the radioactivity of the pellet using a gamma counter.

  • Data Analysis: The concentration of Oxytocin in the samples is inversely proportional to the measured radioactivity. Calculate the concentrations in the unknown samples by interpolating from the standard curve.

Pharmacodynamics of Oxytocin and this compound

The pharmacodynamics of Oxytocin are primarily mediated through its interaction with the Oxytocin Receptor (OTR). This compound, however, is characterized by its antagonist activity at the Vasopressin V1a Receptor (V1aR).

Receptor Binding Affinity
LigandReceptorBinding Affinity (Kd or Ki)SpeciesReference
OxytocinOxytocin Receptor (High Affinity Site)~1 nM (Kd)Rat (cardiac tissue)[6]
OxytocinOxytocin Receptor (Low Affinity Site)~75 nM (Kd)Rat (cardiac tissue)[6]
OxytocinOxytocin Receptor4.28 nM (Ki)Syrian Hamster (brain)[7][8]
OxytocinVasopressin V1a Receptor495.2 nM (Ki)Syrian Hamster (brain)[7][8]
Arginine Vasopressin (AVP)Oxytocin Receptor36.1 nM (Ki)Syrian Hamster (brain)[7][8]
Arginine Vasopressin (AVP)Vasopressin V1a Receptor4.70 nM (Ki)Syrian Hamster (brain)[7][8]

No specific binding affinity data for this compound was found in the provided search results.

Experimental Protocols for Pharmacodynamic Analysis

Protocol: Radioligand Receptor Binding Assay

  • Tissue/Cell Preparation: Prepare membrane fractions from tissues or cells expressing the receptor of interest (e.g., human embryonic kidney (HEK) cells transfected with the OTR or V1aR).

  • Assay Setup:

    • In a multi-well plate, add the membrane preparation.

    • For saturation binding experiments (to determine Kd and Bmax), add increasing concentrations of a radiolabeled ligand (e.g., [³H]Oxytocin). Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.

    • For competition binding experiments (to determine Ki of an unlabeled compound like this compound), add a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled competitor.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the Kd, Bmax, and Ki values.

Signaling Pathways

Oxytocin Receptor Signaling

Oxytocin binding to its G-protein coupled receptor (GPCR) primarily activates the Gq/11 pathway, leading to the activation of phospholipase C (PLC). This initiates a cascade resulting in increased intracellular calcium and the activation of downstream effectors.

Oxytocin_Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Oxytocin Receptor Signaling Pathway.

Vasopressin V1a Receptor Signaling and Antagonism by this compound

This compound acts as an antagonist at the V1a receptor. This means it binds to the receptor but does not elicit the downstream signaling cascade typically initiated by the endogenous ligand, Arginine Vasopressin (AVP), thereby blocking its effects.

V1aR_Signaling_Antagonism AVP Arginine Vasopressin (AVP) V1aR Vasopressin V1a Receptor (V1aR) AVP->V1aR Binds & Activates Val9OT This compound Val9OT->V1aR Binds & Blocks No_Response No Signaling Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Produces Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Leads to Cellular_Response Cellular Response (e.g., vasoconstriction) Ca2->Cellular_Response Leads to

Caption: V1a Receptor Signaling and Antagonism by this compound.

Experimental Workflow for Characterization of this compound

The following diagram outlines a logical workflow for the comprehensive pharmacokinetic and pharmacodynamic characterization of a novel Oxytocin analog like this compound.

Experimental_Workflow Start Start: this compound Synthesis & Purification In_Vitro In Vitro Characterization Start->In_Vitro Binding_Assay Receptor Binding Assays (OTR, V1aR, V1bR, V2R) In_Vitro->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Mobilization) In_Vitro->Functional_Assay In_Vivo In Vivo Studies In_Vitro->In_Vivo Data_Analysis Data Analysis & Modeling Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis PK_Studies Pharmacokinetic Studies (Rodent Model) In_Vivo->PK_Studies PD_Studies Pharmacodynamic Studies (e.g., Pressor Assay) In_Vivo->PD_Studies PK_Studies->Data_Analysis PD_Studies->Data_Analysis Conclusion Conclusion: Define PK/PD Profile Data_Analysis->Conclusion

Caption: Workflow for Pharmacokinetic and Pharmacodynamic Characterization.

Conclusion

References

Val9-Oxytocin role in social behavior studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to [Val⁹]-Oxytocin for Social Behavior Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The nonapeptides oxytocin (OXT) and arginine vasopressin (AVP) are critical neuromodulators of complex social behaviors, governing processes from pair-bonding and maternal care to aggression and social recognition. Their structural similarity and receptor cross-reactivity present a significant challenge in dissecting their distinct contributions to neural circuit function. [Val⁹]-Oxytocin (Valitocin), an analog of oxytocin where the C-terminal glycine is substituted with valine, emerges as a key pharmacological tool. This technical guide synthesizes the current understanding of [Val⁹]-Oxytocin, detailing its molecular profile, synthesis, and receptor interaction. Notably, existing data characterize [Val⁹]-Oxytocin not as an oxytocin receptor agonist, but as a potent and selective antagonist of the vasopressin V1a receptor. This document provides comprehensive experimental protocols for its synthesis and characterization and visualizes its place in established signaling pathways. We posit that the primary utility of [Val⁹]-Oxytocin in social behavior studies is not to mimic oxytocin's prosocial effects, but to selectively block vasopressin V1a signaling, thereby enabling precise investigation into the specific role of this pathway in modulating social dynamics.

Introduction: The Oxytocin/Vasopressin System and Sociality

Oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂) is a neuropeptide synthesized in the hypothalamus, renowned for its role in promoting prosocial behaviors such as social bonding, trust, and empathy.[1][2] It exerts its effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) widely distributed in brain regions critical for social cognition.[3] Structurally similar is arginine vasopressin (AVP; Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂), which differs by only two amino acids.[4] AVP acts on its own family of receptors, primarily the V1a, V1b, and V2 subtypes, and is heavily implicated in behaviors such as mate guarding, aggression, and social memory.[5]

The functional overlap and receptor crosstalk between these two systems complicate the attribution of specific behaviors to either peptide. Pharmacological tools with high receptor selectivity are therefore indispensable. [Val⁹]-Oxytocin (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Val-NH₂), hereafter referred to as Val⁹-OXT, is an analog designed through modification at position 9. Structure-activity relationship studies indicate that the C-terminal tripeptide tail of oxytocin, particularly the small, flexible glycine at position 9, is crucial for OTR agonism.[6][7] Altering this residue significantly modifies the peptide's pharmacological profile.

Molecular Profile and Receptor Binding of [Val⁹]-Oxytocin

The substitution of glycine with the bulkier, hydrophobic valine residue at position 9 fundamentally alters the peptide's interaction with its cognate receptors. Current evidence indicates that Val⁹-OXT has minimal to no agonist activity at the oxytocin receptor.[6] Instead, it functions as a potent antagonist at the vasopressin V1a receptor (V1aR).

Data Presentation: Receptor Activity Profile

The following table summarizes the known receptor binding and activity data for Val⁹-OXT. This profile highlights its utility as a selective tool for probing the vasopressin system.

CompoundTarget ReceptorReported ActivityReference(s)
[Val⁹]-Oxytocin Vasopressin V1a Receptor (V1aR)Full Antagonist; Increased Affinity[8][9]
[Val⁹]-Oxytocin Vasopressin V2 Receptor (V2R)Weak Binding[8]
[Val⁹]-Oxytocin Oxytocin Receptor (OTR)Inferred negligible agonist activity[6]

Signaling Pathways: OTR Activation vs. V1aR Antagonism

OXT and AVP binding to their respective receptors (OTR and V1aR) initiates distinct intracellular signaling cascades. Both are Gq-coupled GPCRs that activate Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca²⁺) and activates Protein Kinase C (PKC), ultimately modulating neuronal excitability and plasticity to influence social behavior.

As a V1aR antagonist, Val⁹-OXT selectively blocks the AVP-mediated signaling cascade without initiating the downstream effects. This allows researchers to isolate and study the behavioral consequences of V1aR pathway inhibition.

G cluster_ligands Ligands cluster_receptors Receptors cluster_signaling Downstream Signaling Cascade OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds & Activates AVP Vasopressin V1aR Vasopressin Receptor (V1aR) AVP->V1aR Binds & Activates Val9OXT [Val⁹]-Oxytocin Val9OXT->V1aR Binds & BLOCKS PLC Phospholipase C (PLC) OTR->PLC Gq activation V1aR->PLC Gq activation IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Effects Modulation of Neuronal Activity & Gene Expression Ca->Effects PKC->Effects

Figure 1: Differential action of Val⁹-OXT on OXT/AVP signaling pathways.

Experimental Protocols & Methodologies

Protocol for Solid-Phase Peptide Synthesis (SPPS) of [Val⁹]-Oxytocin

This protocol outlines a standard Fmoc-based SPPS procedure for synthesizing Val⁹-OXT.

  • Resin Selection and Preparation:

    • Start with a Rink Amide resin (e.g., Rink Amide AM resin) to yield a C-terminal amide upon cleavage.

    • Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc-Valine Coupling (First Amino Acid):

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and Dichloromethane (DCM).

    • Activate Fmoc-L-Val-OH using a coupling agent like HBTU/HOBt or HATU in the presence of a base such as DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature.

    • Confirm coupling completion with a Kaiser test. Wash the resin.

  • Chain Elongation (Cycles for Leu⁸ to Cys¹):

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)). Use appropriate side-chain protecting groups (e.g., Trityl for Cys, Asn, Gln; t-Butyl for Tyr).

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the peptide-resin with DCM and dry it under a vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Oxidative Cyclization (Disulfide Bridge Formation):

    • Dissolve the lyophilized linear peptide in a dilute aqueous solution (e.g., pH 8.5 ammonium bicarbonate buffer).

    • Promote oxidation of the two thiol groups on the cysteine residues to form the disulfide bridge. This can be done by stirring the solution open to the air for 24-48 hours or by using an oxidizing agent like hydrogen peroxide or potassium ferricyanide.

    • Monitor the reaction completion using HPLC.

  • Purification and Characterization:

    • Purify the crude cyclic peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Protocol for Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of Val⁹-OXT for the V1a receptor.

  • Tissue/Cell Preparation:

    • Prepare membrane homogenates from tissues known to express high levels of V1aR (e.g., hamster kidney, specific brain regions) or from cell lines stably expressing the human V1aR (e.g., CHO-V1aR cells).

    • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, combine:

      • A fixed concentration of a selective V1aR radioligand (e.g., ¹²⁵I-linear AVP antagonist).

      • A range of concentrations of unlabeled Val⁹-OXT (competitor), typically from 10⁻¹² M to 10⁻⁵ M.

      • The membrane preparation (a fixed amount of protein, e.g., 20-50 µg).

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled V1aR ligand like AVP).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. The filter will trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis:

    • Calculate specific binding at each concentration of Val⁹-OXT by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of Val⁹-OXT.

    • Fit the data to a one-site competition curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of Val⁹-OXT that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Framework for Investigating Novel Analogs

The study of a novel peptide like Val⁹-OXT follows a logical progression from synthesis to in-vivo characterization. The workflow below illustrates the necessary steps to fully elucidate its function.

G synthesis Peptide Synthesis (SPPS) purification Purification & Characterization (HPLC, Mass Spec) synthesis->purification Crude Peptide binding_assay In-Vitro Receptor Binding (Competitive Binding Assay) purification->binding_assay Pure Peptide functional_assay In-Vitro Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay Determine Ki & Selectivity pk_pd Pharmacokinetics & Brain Penetration functional_assay->pk_pd Confirm Agonist/ Antagonist Profile behavioral_study In-Vivo Behavioral Studies (e.g., Social Interaction Test) pk_pd->behavioral_study Determine Dosing & Route data_analysis Data Analysis & Interpretation behavioral_study->data_analysis Behavioral Data

Figure 2: Experimental workflow for characterizing a novel oxytocin analog.

Conclusion and Future Directions

[Val⁹]-Oxytocin is a structurally defined analog of oxytocin with a distinct pharmacological profile. The available data strongly indicate that it does not function as an oxytocin mimetic but rather as a selective antagonist of the vasopressin V1a receptor.[8][9] This makes it an unsuitable candidate for studies aiming to enhance or replicate the prosocial effects of oxytocin.

However, its value for the research community lies in this very selectivity. Val⁹-OXT provides a precise tool to dissect the specific contributions of V1aR signaling in complex social behaviors. Future studies employing this antagonist could:

  • Clarify the role of V1aR in social recognition, aggression, and anxiety-like behaviors in various animal models.

  • Help differentiate the central effects of endogenous vasopressin from those of oxytocin in circuits where both peptides are present.

  • Serve as a scaffold for the development of new therapeutics targeting social deficits where the vasopressin system is dysregulated.

The lack of direct social behavioral studies on Val⁹-OXT represents a significant knowledge gap and a compelling opportunity for future investigation. By applying the rigorous methodologies outlined in this guide, researchers can effectively leverage this compound to advance our understanding of the nuanced neurochemistry underlying sociality.

References

An In-depth Technical Guide on the Cellular and Molecular Effects of Val9-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nonapeptide hormone and neurotransmitter, is renowned for its pivotal roles in social bonding, parturition, and lactation. Its diverse physiological and behavioral effects are mediated through the oxytocin receptor (OTR), a class A G protein-coupled receptor (GPCR). The structure-activity relationship of oxytocin has been extensively studied, leading to the development of numerous analogs with modified receptor affinity, selectivity, and pharmacokinetic profiles. This technical guide focuses on a specific analog, Val9-Oxytocin, where the C-terminal glycine amide of the native peptide is substituted with a valine amide. While detailed pharmacological data for this compound is not extensively documented in readily accessible literature, this guide synthesizes available information on closely related analogs and the known signaling pathways of the oxytocin receptor to provide a comprehensive overview of its anticipated cellular and molecular effects.

Based on available information from chemical suppliers, this compound is characterized as a full antagonist of the vasopressin V1a receptor.[1][2] This suggests a significant alteration in its pharmacological profile compared to native oxytocin, which is a potent agonist at its own receptor. Modifications at the C-terminal tail of oxytocin are known to profoundly influence receptor binding and signal transduction, often leading to changes in efficacy and selectivity.[3][4][5]

Molecular Mechanisms of Action

Receptor Binding and Affinity

It is plausible that the valine substitution in this compound sterically hinders the optimal binding conformation required for agonistic activity at the oxytocin receptor, potentially leading to reduced affinity or a shift towards antagonistic properties. The reported V1a receptor antagonism indicates that the C-terminal modification in this compound favors binding to the vasopressin V1a receptor over the oxytocin receptor, and in a manner that prevents receptor activation.

G Protein Coupling and Downstream Signaling

The oxytocin receptor primarily couples to Gq/G11 and to a lesser extent, Gi G proteins. Agonist binding to the OTR typically initiates a signaling cascade that includes:

  • Activation of Phospholipase C (PLC): Gq/G11 activation leads to the stimulation of PLC.

  • Production of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Activation of Protein Kinase C (PKC): DAG and elevated intracellular Ca2+ activate PKC, which in turn phosphorylates a variety of downstream target proteins.

  • MAPK/ERK Pathway Activation: OTR activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases (ERK1/2).

Given that this compound is described as a V1a receptor antagonist, its interaction with the oxytocin receptor is likely to be inhibitory. If this compound binds to the OTR, it would be expected to block the G protein coupling and subsequent downstream signaling events initiated by native oxytocin.

The following diagram illustrates the canonical oxytocin receptor signaling pathway, which this compound would be expected to inhibit.

OTR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds & Activates Val9_OT This compound (Antagonist) Val9_OT->OTR Binds & Blocks Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., muscle contraction) Ca2_cyto->Cellular_Response Leads to ERK ERK Phosphorylation PKC->ERK Activates ERK->Cellular_Response Leads to

Canonical Oxytocin Receptor Signaling Pathway

Cellular Effects

The cellular consequences of this compound exposure would be dictated by its antagonistic activity at the V1a receptor and its potential inhibitory effect on the oxytocin receptor.

  • Inhibition of Smooth Muscle Contraction: Native oxytocin is a potent stimulator of uterine and mammary gland smooth muscle contraction. As an antagonist, this compound would be expected to inhibit these oxytocin-induced contractions.

  • Modulation of Neuronal Activity: Oxytocin receptors are expressed in various brain regions and are involved in regulating social behavior, anxiety, and other central nervous system functions. By blocking OTR signaling, this compound could potentially modulate these behaviors, likely in a manner opposite to that of oxytocin.

  • Cardiovascular Effects: Both oxytocin and vasopressin receptors are present in the cardiovascular system and are involved in regulating blood pressure and heart rate. As a V1a receptor antagonist, this compound would be expected to block the vasoconstrictive effects of vasopressin.

Quantitative Data

As of the time of this writing, specific quantitative data for this compound from peer-reviewed studies, such as receptor binding affinities (Ki or Kd) and functional potencies (IC50 or pA2), are not available in the public domain. The tables below are provided as templates for the types of data that would be necessary to fully characterize the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorRadioligandKi (nM)Kd (nM)Reference
Human Oxytocin ReceptorData not available
Human Vasopressin V1a ReceptorData not available
Human Vasopressin V1b ReceptorData not available
Human Vasopressin V2 ReceptorData not available

Table 2: Functional Activity of this compound

AssayReceptorCell LineEC50/IC50 (nM)Emax (%)Reference
Calcium MobilizationHuman Oxytocin ReceptorData not available
ERK PhosphorylationHuman Oxytocin ReceptorData not available
β-Arrestin RecruitmentHuman Oxytocin ReceptorData not available
In vitro Uterine ContractionRat Oxytocin ReceptorData not available
Calcium MobilizationHuman Vasopressin V1a ReceptorData not available

Experimental Protocols

Detailed experimental protocols for the characterization of oxytocin receptor ligands are well-established. The following are representative methodologies that would be employed to determine the cellular and molecular effects of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of this compound for the human oxytocin receptor.

Materials:

  • Membranes from cells expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Radiolabeled oxytocin receptor antagonist (e.g., [3H]-Atosiban).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions start->prepare_reagents incubation Incubate Membranes, Radioligand, and This compound prepare_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (IC50 and Ki determination) scintillation_counting->data_analysis end End data_analysis->end Calcium_Mobilization_Workflow start Start seed_cells Seed OTR-expressing Cells in 96-well Plate start->seed_cells load_dye Load Cells with Calcium-sensitive Dye seed_cells->load_dye wash_cells Wash Cells load_dye->wash_cells measure_baseline Measure Baseline Fluorescence wash_cells->measure_baseline add_antagonist Add this compound measure_baseline->add_antagonist add_agonist Add Oxytocin add_antagonist->add_agonist measure_response Measure Fluorescence Change add_agonist->measure_response data_analysis Data Analysis (IC50 determination) measure_response->data_analysis end End data_analysis->end ERK_Phosphorylation_Workflow start Start cell_culture Culture & Serum-starve OTR-expressing Cells start->cell_culture treatment Pre-treat with this compound, then Stimulate with Oxytocin cell_culture->treatment cell_lysis Lyse Cells treatment->cell_lysis protein_quantification Quantify Protein cell_lysis->protein_quantification western_blot Western Blot for p-ERK and Total ERK protein_quantification->western_blot analysis Quantify Band Intensities western_blot->analysis end End analysis->end

References

An In-Depth Technical Guide to Oxytocin and its Analogues in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research on oxytocin and its analogues in rodent models. The document synthesizes key findings on the behavioral and physiological effects, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows.

A Note on Val9-Oxytocin: Initial inquiry into "this compound" reveals it to be an analogue of oxytocin where the terminal glycine is substituted with valine. This modification primarily confers potent antagonist activity at the vasopressin V1a receptor. Currently, there is a paucity of in-vivo research in rodent models investigating the behavioral and physiological effects of this compound, with literature focusing on its receptor binding profile. Therefore, this guide will focus on the extensively studied parent molecule, oxytocin, and other relevant analogues that have been evaluated in rodent models.

Oxytocin's Role in Rodent Models: A Quantitative Overview

Oxytocin, a nonapeptide hormone, is a key modulator of social behaviors and physiological processes. Rodent models are instrumental in elucidating its function and therapeutic potential. The following tables summarize quantitative data from various studies investigating the effects of oxytocin administration in rats and mice.

Table 1: Effects of Oxytocin on Social and Anxiety-Like Behaviors in Rats
Rodent ModelOxytocin Dose & RouteBehavioral AssayKey Quantitative FindingsReference
Long-Evans Rats (Valproic Acid induced model of autism)0.8 IU/kg, IntranasalElevated Plus MazeIncreased time spent in open arms in males, indicating anxiolytic effects.[1]
Long-Evans Rats (Valproic Acid induced model of autism)0.8 IU/kg, IntranasalSociability TestImpaired social interaction in both sexes.[1]
Wistar Rats10 mg/kg, Intraperitoneal (8 days)Y-MazeNo significant improvement in spontaneous alternation in VPA-exposed rats compared to controls.[2]
Brown Norway RatsSubcutaneous injections (daily for 22 days)Social Memory TestIncreased time sniffing a novel rat compared to a familiar one, indicating improved social memory. This effect persisted 7 days after the last dose.[3]
Female Wistar Ratsi.c.v. infusion of OXTR antagonistSocial RecognitionImpaired social recognition in a choice test between familiar and novel juvenile rats.[1]
Adult Male Long-Evans Rats0.5 mg/kg, IntraperitonealSocial InteractionPotently increased 'adjacent lying' behavior with a novel rat.[4]
Sprague-Dawley Rats0.01 and 0.1 µg/kg, SubcutaneousFear-Potentiated StartleSelectively reduced startle to non-cued stimuli, suggesting a reduction in background anxiety.[5]
Table 2: Effects of Oxytocin on Social and Fear-Related Behaviors in Mice
Rodent ModelOxytocin Dose & RouteBehavioral AssayKey Quantitative FindingsReference
Nlgn3 Knockout Mice (Autism model)-Social Novelty RecognitionImpaired social novelty responses.[6]
C57BL/6J MiceIntranasal Carbetocin (oxytocin analogue)Contextual Fear ConditioningEffectively reduced fear memory formation when administered immediately after an electric shock session.[2]
Fragile X MiceDaily intranasal oxytocin (28 days)Grooming BehaviorIncreased the abnormally low level of grooming, a proxy for repetitive behavior.[7]
SHANK3 Knockout MiceDaily intranasal oxytocin (28 days)Rotarod TestWorsened performance on a test of learning and motor coordination.[7]
Prairie VolesIntracerebroventricular oxytocin antagonistConsolation BehaviorAbolished the consolation response (partner-directed grooming) towards a stressed cagemate.[8]

Experimental Protocols in Oxytocin Research

Detailed methodologies are crucial for the replication and extension of findings. Below are representative protocols for behavioral assays commonly used in oxytocin research with rodents.

Social Interaction Test in a Novel Arena
  • Objective: To assess sociability and preference for social novelty.

  • Apparatus: A three-chambered box with openings between chambers.

  • Procedure:

    • Habituation: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).

    • Sociability Phase: A novel, unfamiliar mouse (Stranger 1) is placed in a wire cage in one of the side chambers. An empty wire cage is placed in the opposite chamber. The subject mouse is allowed to explore all three chambers for 10 minutes. Time spent in each chamber and time spent sniffing each wire cage are recorded.

    • Social Novelty Phase: A second novel mouse (Stranger 2) is placed in the previously empty wire cage. The subject mouse is again allowed to explore for 10 minutes. Time spent sniffing the familiar mouse (Stranger 1) versus the novel mouse (Stranger 2) is measured.

  • Oxytocin Administration: Oxytocin or a vehicle control is typically administered (e.g., intranasally or intraperitoneally) 30-60 minutes before the start of the habituation phase.[1]

Elevated Plus Maze (EPM)
  • Objective: To assess anxiety-like behavior.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • The rodent is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).

    • Behavior is recorded, typically with video tracking software. Key measures include the number of entries into and the time spent in the open and closed arms. An increase in the proportion of time spent in the open arms is interpreted as a decrease in anxiety-like behavior.

  • Oxytocin Administration: Administration typically occurs 30-60 minutes prior to the test.[1]

Fear Conditioning
  • Objective: To study the effects of oxytocin on the acquisition, consolidation, and extinction of fear memories.

  • Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a speaker to present an auditory cue.

  • Procedure:

    • Conditioning: The rodent is placed in the chamber. A neutral conditioned stimulus (CS), such as a tone, is presented, which co-terminates with an aversive unconditioned stimulus (US), a mild foot shock. This pairing is repeated several times.

    • Contextual Fear Test: The following day, the rodent is returned to the same chamber, and freezing behavior (a fear response) is measured in the absence of the CS.

    • Cued Fear Test: The rodent is placed in a novel context, and the CS (tone) is presented without the US. Freezing behavior is measured during the CS presentation.

  • Oxytocin Administration: Oxytocin or its analogues can be administered before conditioning to assess effects on fear acquisition, or after conditioning to evaluate impacts on fear memory consolidation.[2]

Visualizing Pathways and Workflows

Oxytocin Signaling Pathway

The following diagram illustrates the canonical G-protein coupled receptor signaling pathway activated by oxytocin.

OxytocinSignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds to Gq Gq Protein OTR->Gq Activates Ca_channels Ca²⁺ influx through membrane channels OTR->Ca_channels Modulates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from Endoplasmic Reticulum IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., muscle contraction, neurotransmitter release) PKC->Cellular_Response Phosphorylates target proteins Ca_ER->Cellular_Response Increases intracellular Ca²⁺ Ca_channels->Cellular_Response Increases intracellular Ca²⁺

Caption: Canonical Oxytocin Receptor Signaling Cascade.

Experimental Workflow for a Rodent Behavioral Study

The diagram below outlines a typical workflow for investigating the effects of an oxytocin analogue on social behavior in a rodent model.

ExperimentalWorkflow cluster_setup Phase 1: Pre-Experiment cluster_treatment Phase 2: Treatment & Testing cluster_analysis Phase 3: Data Analysis & Interpretation animal_procurement Animal Procurement (e.g., C57BL/6J mice) acclimation Acclimation (1-2 weeks) animal_procurement->acclimation handling Handling & Habituation to procedures acclimation->handling group_assignment Random Assignment to Groups (Vehicle, OT Analogue Dose 1, etc.) handling->group_assignment drug_admin Drug Administration (e.g., Intranasal, 30 min pre-test) group_assignment->drug_admin behavioral_test Behavioral Testing (e.g., Three-Chamber Social Interaction Test) drug_admin->behavioral_test data_collection Data Collection (Video recording & automated tracking) behavioral_test->data_collection scoring Behavioral Scoring (e.g., time in chamber, sniff duration) data_collection->scoring stats Statistical Analysis (e.g., ANOVA, t-test) scoring->stats interpretation Interpretation of Results stats->interpretation publication Publication / Report interpretation->publication

Caption: Standard Experimental Workflow for Rodent Behavioral Pharmacology.

Conclusion and Future Directions

Research in rodent models has firmly established oxytocin as a critical modulator of complex social behaviors and a potential therapeutic agent for neuropsychiatric disorders characterized by social deficits. The data highlight the nuanced effects of oxytocin, which can vary based on sex, rodent strain, administration route, and the specific behavior being assessed. While the initially queried this compound is primarily a V1a receptor antagonist with limited current in-vivo data, the broader field of oxytocin analogue research is vibrant. The development of analogues with improved pharmacokinetic profiles and receptor selectivity, such as carbetocin, holds promise for greater therapeutic efficacy and reduced off-target effects. Future research should continue to explore the precise neural circuits through which oxytocin and its analogues mediate their effects, leveraging advanced techniques like optogenetics and chemogenetics to dissect these pathways. Such efforts will be crucial for the successful translation of findings from rodent models to clinical applications for human health.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Val9-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature with detailed in vivo experimental protocols and quantitative data specifically for Val9-Oxytocin is scarce. The following protocols are based on established in vivo studies of Oxytocin. Researchers should use this information as a starting point and adapt the methodologies for this compound, including performing dose-response studies to determine optimal concentrations and administration routes.

Introduction

This compound is an analog of the neuropeptide hormone Oxytocin. Oxytocin is a nine-amino-acid peptide that plays a crucial role in a variety of physiological and behavioral processes, including parturition, lactation, social bonding, and stress modulation.[1] Analogs of Oxytocin, such as this compound, are synthesized to investigate structure-activity relationships, improve pharmacokinetic properties, or to develop novel therapeutic agents. This document provides a general framework for conducting in vivo studies to characterize the physiological and behavioral effects of this compound.

Signaling Pathway

Oxytocin and its analogs mediate their effects by binding to the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

Oxytocin_Signaling_Pathway cluster_cell Target Cell Val9_OXT This compound OTR Oxytocin Receptor (OTR) Val9_OXT->OTR Binding G_protein Gq/11 OTR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmitter release) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Oxytocin Signaling Pathway.

Quantitative Data

Due to the limited availability of specific data for this compound, the following tables include data for Oxytocin and a related analog, Valyl(3)-Oxytocin, to provide a comparative reference.

Table 1: Comparative Cardiovascular Effects of Valyl(3)-Oxytocin and Oxytocin in Humans [2]

CompoundRelative Potency (Circulatory Effect)Effect on Limb Blood FlowEffect on Pulse RateEffect on Blood Pressure
Valyl(3)-Oxytocin1.5 - 2x OxytocinIncreaseIncreaseDecrease
Oxytocin (Syntocinon)1xIncreaseIncreaseDecrease

Table 2: General Recommended Dosages of Oxytocin for In Vivo Studies in Various Animal Models [3][4][5][6][7]

Animal ModelRoute of AdministrationRecommended Dose RangePotential Application
MiceIntraperitoneal (IP), Subcutaneous (SC)0.1 - 1 mg/kgSocial Behavior, Anxiety
RatsIntracerebroventricular (ICV), IP, SC0.1 - 1 µg (ICV), 0.1 - 1 mg/kg (IP, SC)Social Interaction, Fear Conditioning
DogsIntramuscular (IM), Intravenous (IV)0.25 - 5 IU/animalUterine Contraction
CatsIntramuscular (IM), Intravenous (IV)0.25 - 3 IU/animalUterine Contraction
HorsesIntramuscular (IM), Intravenous (IV)20 - 50 IU/animalUterine Contraction
CattleIntramuscular (IM), Intravenous (IV)20 - 50 IU/animalUterine Contraction
Sheep/GoatsIntramuscular (IM)5 - 30 IU/animalUterine Contraction
PigsIntramuscular (IM)10 - 40 IU/animalUterine Contraction

Experimental Protocols

The following are generalized protocols that can be adapted for the in vivo study of this compound.

Protocol for Assessing Social Behavior in Rodents

This protocol is based on the three-chamber social approach test, a widely used assay for studying social affiliation and social novelty preference in rodents.

Social_Behavior_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Apparatus Three-Chamber Apparatus Habituation Habituation Phase (10 min) Sociability Sociability Phase (10 min) (Stranger 1 vs. Empty) Habituation->Sociability Social_Novelty Social Novelty Phase (10 min) (Stranger 1 vs. Stranger 2) Sociability->Social_Novelty Record_Behavior Record behavior with video tracking software Sociability->Record_Behavior Social_Novelty->Record_Behavior Acclimatization Acclimatize test animal to room (30-60 min) Administration Administer this compound or Vehicle (e.g., 30 min prior to test) Acclimatization->Administration Place_in_Apparatus Place test animal in center chamber Administration->Place_in_Apparatus Place_in_Apparatus->Habituation Open_Doors Open doors to side chambers Data_Analysis Analyze time spent in each chamber and interacting with strangers Record_Behavior->Data_Analysis

Caption: Workflow for the Three-Chamber Social Approach Test.

Methodology:

  • Animals: Use adult male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley). House animals under standard laboratory conditions with a 12:12 light-dark cycle and ad libitum access to food and water.

  • Apparatus: A three-chambered box with removable doors between the chambers. The side chambers contain wire cages to hold "stranger" animals.

  • Procedure: a. Habituation: Place the test animal in the center chamber and allow it to explore all three empty chambers for 10 minutes. b. Sociability Test: Place an unfamiliar "stranger" animal in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Place the test animal back in the center chamber and allow it to explore all three chambers for 10 minutes. c. Social Novelty Test: Place a new, unfamiliar "stranger" animal in the previously empty wire cage. The now-familiar stranger from the sociability test remains in its cage. Allow the test animal to explore for another 10 minutes.

  • Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., IP, SC, or intranasal) at a predetermined time before the test (e.g., 30 minutes).

  • Data Collection and Analysis: Use an automated video tracking system to record the amount of time the test animal spends in each chamber and the time spent sniffing each wire cage. Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the effects of this compound and vehicle.

Protocol for Assessing Cardiovascular Effects in Anesthetized Rats

This protocol allows for the direct measurement of cardiovascular parameters following the administration of this compound.

Methodology:

  • Animals: Use adult male or female rats (e.g., Wistar or Sprague-Dawley).

  • Anesthesia and Surgery: a. Anesthetize the rat with an appropriate anesthetic (e.g., urethane or a combination of ketamine/xylazine). b. Cannulate the trachea to ensure a clear airway. c. Insert a catheter into the femoral artery to measure arterial blood pressure. d. Insert a catheter into the femoral vein for intravenous drug administration. e. Attach electrodes to the limbs to record an electrocardiogram (ECG) for heart rate measurement.

  • Data Acquisition: a. Connect the arterial catheter to a pressure transducer and the ECG electrodes to a bioamplifier. b. Record baseline blood pressure and heart rate for a stable period (e.g., 15-30 minutes).

  • Drug Administration: a. Administer this compound intravenously at various doses in a cumulative or single-dose manner. b. Administer a vehicle control (e.g., saline) to a separate group of animals.

  • Data Analysis: a. Measure the changes in mean arterial pressure (MAP) and heart rate (HR) from baseline following each dose of this compound. b. Construct dose-response curves to determine the potency and efficacy of this compound on cardiovascular parameters. c. Use appropriate statistical analysis to compare the effects of this compound with the vehicle control.

Conclusion

The provided application notes and protocols offer a foundational guide for initiating in vivo research on this compound. Given the limited specific data on this analog, it is imperative for researchers to conduct preliminary dose-finding studies and to carefully validate their experimental models. The general methodologies for studying Oxytocin's behavioral and physiological effects serve as a robust starting point for elucidating the specific properties of this compound.

References

Application Notes and Protocols for Val9-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and administration of Val9-Oxytocin, a synthetic analog of oxytocin. This compound functions as a full antagonist of the vasopressin V1a receptor and is a valuable tool for research in physiology, pharmacology, and drug development.

Product Information

PropertyValue
Molecular Formula C₄₆H₇₂N₁₂O₁₂S₂
Molecular Weight 1049.27 g/mol
Appearance White to off-white lyophilized powder
Purity ≥98%
Storage Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[1] Avoid moisture.[1]

Solubility

This compound is a peptide and its solubility can vary depending on the solvent. Based on data for similar oxytocin analogs, the following provides guidance on solubility. It is recommended to perform small-scale solubility tests before preparing a large stock solution.

SolventAnticipated Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO) ≥ 50For N-Acetyloxytocin, a related peptide, solubility is reported to be ≥ 50 mg/mL. This compound is expected to have high solubility in DMSO.
Water Insoluble or sparingly solublePeptides can be difficult to dissolve directly in aqueous solutions.
Ethanol SolubleOxytocin is soluble in ethanol at approximately 5 mg/mL.
Phosphate-Buffered Saline (PBS), pH 7.2 SolubleOxytocin is soluble in PBS at approximately 5 mg/mL.[2]

Protocol for Preparing a Stock Solution (10 mg/mL in DMSO):

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 10 mg/mL. For example, to a vial containing 1 mg of this compound, add 100 µL of DMSO.

  • Vortex gently until the powder is completely dissolved. If necessary, sonicate briefly in a water bath.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

In Vitro Applications

This compound is used in in vitro assays to study the function of the V1a receptor and to screen for novel V1a receptor modulators.

Cell-Based V1a Receptor Antagonist Assay

This protocol describes a general method for assessing the antagonist activity of this compound using a cell line that expresses the human vasopressin V1a receptor (AVPR1A) and a reporter system, such as a calcium flux indicator or a beta-lactamase reporter gene under the control of a response element like NFAT.[1]

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Compound Addition cluster_2 Agonist Stimulation & Measurement cluster_3 Data Analysis seed Seed AVPR1A-expressing cells in 96-well plate incubate1 Incubate for 24-48 hours seed->incubate1 add_val9 Add varying concentrations of this compound incubate1->add_val9 incubate2 Incubate for 30 minutes add_val9->incubate2 add_agonist Add V1a receptor agonist (e.g., Arginine Vasopressin) incubate2->add_agonist measure Measure signal (e.g., calcium flux, reporter gene activity) add_agonist->measure plot Plot dose-response curve measure->plot calculate Calculate IC50 value plot->calculate

Workflow for In Vitro V1a Receptor Antagonist Assay.

Protocol:

  • Cell Seeding: Seed a cell line stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293 cells) into a 96-well plate at an appropriate density. Allow the cells to adhere and grow for 24-48 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. The final concentration of DMSO in the well should typically be less than 0.5%.

  • Antagonist Incubation: Add the diluted this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add a known V1a receptor agonist, such as Arginine Vasopressin (AVP), at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Signal Detection: Measure the cellular response.

    • For Calcium Flux Assays: Use a fluorescent calcium indicator and measure the change in fluorescence intensity upon agonist addition using a plate reader.

    • For Reporter Gene Assays: After an appropriate incubation period (e.g., 4-6 hours), add the substrate for the reporter enzyme (e.g., beta-lactamase) and measure the resulting signal.

  • Data Analysis: Plot the agonist response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterRecommended Range
Cell Line CHO-K1 or HEK293 expressing human AVPR1A
This compound Concentration 10⁻¹² M to 10⁻⁵ M
Agonist (AVP) Concentration EC₅₀ to EC₈₀ (typically in the low nM range)
Incubation Times 30 min (antagonist), 1-5 min (agonist for calcium flux), 4-6 hours (agonist for reporter gene)

In Vivo Applications

This compound can be administered to animal models to investigate the physiological and behavioral roles of the V1a receptor.

In Vivo Administration Protocol (Rodent Model)

This protocol provides a general guideline for the preparation and administration of this compound to rodents. The optimal dose and route of administration should be determined empirically for each specific experimental model.

Vehicle Preparation:

A common vehicle for in vivo administration of peptide antagonists is a mixture of DMSO, a surfactant, and saline or water.[1]

  • Prepare a stock solution of this compound in 100% DMSO.

  • For a final injection volume, the vehicle can be prepared as follows (example for a 10% DMSO solution):

    • 10% DMSO

    • 5% Tween 80

    • 85% Sterile Saline (0.9% NaCl) or PBS

  • Add the required volume of the this compound stock solution to the vehicle and vortex to mix thoroughly. The final solution should be clear.

Administration:

  • Route of Administration: Intravenous (IV), intraperitoneal (IP), subcutaneous (SC), or intracerebroventricular (ICV) administration can be used depending on the research question.

  • Dosage: Based on studies with other peptide V1a receptor antagonists, a starting dose in the range of 20 µg/kg to 1 mg/kg can be considered.[1] The exact dose will need to be optimized for the specific animal model and desired effect.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Administration cluster_2 Observation & Measurement dissolve Dissolve this compound in appropriate vehicle administer Administer to animal model (e.g., IV, IP, SC, ICV) dissolve->administer observe Observe for physiological or behavioral changes administer->observe measure Collect and analyze samples (e.g., blood, tissue) observe->measure

Workflow for In Vivo Administration of this compound.
ParameterRecommendation
Animal Model Mouse, Rat
Vehicle DMSO/Tween 80/Saline or PBS
Dosage Range 20 µg/kg - 1 mg/kg (systemic)
Route of Administration IV, IP, SC, ICV

Signaling Pathway

This compound exerts its effect by competitively binding to the vasopressin V1a receptor, a G-protein coupled receptor (GPCR), thereby blocking the downstream signaling cascade initiated by the endogenous ligand, arginine vasopressin (AVP).

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds & Activates Val9 This compound Val9->V1aR Binds & Inhibits Gq Gq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

V1a Receptor Signaling Pathway and Inhibition by this compound.

Mechanism of Action:

  • Under normal physiological conditions, arginine vasopressin (AVP) binds to the V1a receptor.

  • This binding activates the associated Gq/11 G-protein.

  • The activated G-protein stimulates phospholipase C (PLC).

  • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).

  • These second messengers lead to various cellular responses, such as smooth muscle contraction, glycogenolysis, and platelet aggregation.

  • This compound , as a competitive antagonist, binds to the V1a receptor but does not activate it. By occupying the binding site, it prevents AVP from binding and initiating this signaling cascade, thereby inhibiting the physiological effects of AVP.

References

Application Notes and Protocols for Immunohistochemistry Following Val9-Oxytocin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nonapeptide hormone, and its analogues are pivotal in a myriad of physiological processes, including social bonding, uterine contraction, and lactation.[1][2] Val9-Oxytocin, an analogue of oxytocin, is a subject of interest in research for its potential therapeutic applications. Immunohistochemistry (IHC) is an invaluable technique for visualizing the localization and distribution of the oxytocin receptor (OTR) in tissues following treatment with oxytocin analogues like this compound. This document provides a detailed protocol for performing IHC to assess the effects of this compound treatment on OTR expression and localization.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents representative binding affinities and activities of native oxytocin and other analogues. This data is intended to serve as a reference for the types of quantitative characterization that are crucial for understanding the pharmacological profile of a compound like this compound. Researchers are encouraged to perform similar assays for this compound to generate specific data.

CompoundReceptorBinding Affinity (Ki, nM)Functional ActivitySpeciesReference
OxytocinOTR4.28AgonistSyrian Hamster
Arginine Vasopressin (AVP)OTR36.1AgonistSyrian Hamster[3]
OxytocinV1aR495.2AgonistSyrian Hamster[3]
Arginine Vasopressin (AVP)V1aR4.70AgonistSyrian Hamster[3]
[Mpa(1), D-Tyr(Et)(2), Deg(9)]OTOTRpA2 = 8.68 ± 0.26AntagonistHuman[4]
L-368,899OTR12.4AntagonistCoyote

Signaling Pathways

This compound is expected to interact with the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of an agonist to the OTR primarily activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events can lead to a variety of cellular responses, including smooth muscle contraction and neurotransmitter release.

cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Val9_Oxytocin This compound Val9_Oxytocin->OTR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Contraction, Neurotransmission) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound Signaling Pathway.

Experimental Protocols

This protocol is designed for the detection of the oxytocin receptor in formalin-fixed, paraffin-embedded (FFPE) tissue sections. It is a general guideline and may require optimization for specific tissues and antibodies.

I. Tissue Preparation and Sectioning
  • Tissue Fixation: Immediately following dissection, fix tissues in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.

  • Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged microscope slides.

  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

II. Deparaffinization and Rehydration
  • Xylene: Immerse slides in two changes of xylene for 5 minutes each.

  • Ethanol: Rehydrate the sections by immersing them in the following solutions for 3 minutes each:

    • 100% Ethanol (two changes)

    • 95% Ethanol

    • 70% Ethanol

  • Water: Rinse slides in distilled water for 5 minutes.

III. Antigen Retrieval

Antigen retrieval is a critical step to unmask epitopes that may have been cross-linked by formalin fixation.[5][6][7]

  • Heat-Induced Epitope Retrieval (HIER):

    • Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the solution to 95-100°C in a water bath, steamer, or microwave.

    • Maintain the temperature for 20 minutes.

    • Allow the slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in Tris-buffered saline with 0.05% Tween 20 (TBST).

IV. Immunohistochemical Staining

Start Deparaffinized & Rehydrated Tissue Section AntigenRetrieval Antigen Retrieval (HIER) Start->AntigenRetrieval Blocking Blocking (e.g., Normal Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-OTR) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (e.g., Biotinylated Anti-Rabbit) PrimaryAb->SecondaryAb Detection Detection (e.g., HRP-Streptavidin & DAB) SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopy & Analysis Dehydration->Microscopy

Caption: Immunohistochemistry Workflow.

  • Peroxidase Blocking (if using HRP-based detection): Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to quench endogenous peroxidase activity.[8] Rinse with TBST.

  • Blocking: To prevent non-specific binding of antibodies, incubate sections with a blocking solution (e.g., 5% normal goat serum in TBST if the secondary antibody is raised in goat) for 1 hour at room temperature.[9][8]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the oxytocin receptor to its optimal concentration in the blocking solution.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[4][10]

  • Washing: Rinse slides three times with TBST for 5 minutes each.

  • Secondary Antibody Incubation:

    • Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in the blocking solution for 1 hour at room temperature.[11] The choice of secondary antibody depends on the host species of the primary antibody.

  • Washing: Rinse slides three times with TBST for 5 minutes each.

  • Detection:

    • Incubate sections with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

    • Rinse slides three times with TBST for 5 minutes each.

    • Develop the color by incubating with a 3,3'-diaminobenzidine (DAB) substrate solution until the desired stain intensity is reached. Monitor under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.

    • Rinse with running tap water.

    • "Blue" the sections in Scott's tap water or a similar solution.

    • Rinse with running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100% twice) for 3 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Coverslip the slides using a permanent mounting medium.

V. Controls

To ensure the validity of the staining results, the following controls should be included:

  • Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.

  • Positive Control: Use a tissue known to express the oxytocin receptor to confirm that the staining protocol is working correctly.

  • Isotype Control: Incubate a slide with a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody to assess background staining.

VI. Analysis

Examine the stained slides under a light microscope. The oxytocin receptor staining will appear as a brown precipitate (if using DAB), and the cell nuclei will be blue. The intensity and localization of the staining can be qualitatively or quantitatively assessed. For quantitative analysis, image analysis software can be used to measure the staining intensity and the percentage of positive cells.

Disclaimer

This protocol provides a general framework. Optimal conditions for fixation, antigen retrieval, antibody concentrations, and incubation times should be determined empirically for each specific experimental setup. Always refer to the datasheets of the specific antibodies and reagents being used.

References

Application Notes and Protocols for Studying Oxytocin Receptor Internalization Using Val9-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Val9-Oxytocin to investigate the internalization of the oxytocin receptor (OTR). While this compound is primarily characterized as a vasopressin V1a receptor antagonist, its structural similarity to oxytocin suggests potential cross-reactivity with the OTR.[1] The following protocols are designed to enable researchers to characterize the binding and internalization profile of this compound at the OTR.

Introduction to the Oxytocin Receptor and Internalization

The oxytocin receptor (OTR) is a class A G protein-coupled receptor (GPCR) that mediates the physiological effects of the neuropeptide hormone oxytocin.[2] Upon agonist binding, the OTR activates downstream signaling pathways, primarily through Gαq/11, leading to phospholipase C activation and subsequent increases in intracellular calcium.[2] OTR signaling is crucial in various processes, including uterine contractions, lactation, and social bonding.[3]

The termination of OTR signaling is tightly regulated, with receptor internalization being a key mechanism.[4] This process involves the sequestration of the receptor from the cell surface into intracellular compartments. Agonist-induced OTR internalization is a dynamic process mediated by β-arrestin recruitment following receptor phosphorylation by G protein-coupled receptor kinases (GRKs).[4][5] The internalized receptors can then be either recycled back to the plasma membrane or targeted for lysosomal degradation. Studying OTR internalization is critical for understanding the duration and intensity of oxytocin signaling and for the development of novel therapeutics targeting this system.

This compound: A Tool for Investigating OTR

This compound is an analog of oxytocin where the glycine residue at position 9 is replaced by a valine.[1] This modification has been shown to confer potent antagonist activity at the vasopressin V1a receptor.[1] Due to the high degree of homology between the oxytocin and vasopressin receptors, it is plausible that this compound may also interact with the OTR. The protocols outlined below are designed to determine the nature of this interaction, specifically focusing on its ability to bind to the OTR and induce its internalization.

Quantitative Data on Ligand-Receptor Interactions

A thorough investigation of this compound's effect on OTR internalization requires quantitative characterization of its binding affinity and functional potency. The following tables outline the types of data that should be generated using the protocols described in the subsequent sections. Note: As of the last literature review, specific binding and functional data for this compound at the OTR is not widely available. The tables below are presented as templates for data acquisition.

Table 1: Binding Affinity of this compound for the Human Oxytocin Receptor

LigandReceptorAssay TypeRadioligandKᵢ (nM)Reference
This compound Human OTRCompetition Binding[³H]-OxytocinTo be determinedExperimental
OxytocinHuman OTRCompetition Binding[³H]-Oxytocin~1-5[6]
VasopressinHuman OTRCompetition Binding[³H]-Oxytocin~30-50[6]

Table 2: Functional Potency of this compound in Inducing OTR Internalization

LigandAssay TypeCell LineEC₅₀ (nM)Maximum Internalization (%)Reference
This compound Confocal MicroscopyHEK293-hOTRTo be determinedTo be determinedExperimental
OxytocinConfocal MicroscopyHEK293-hOTR~10-100~50-70[7]

Table 3: Potency of this compound in β-Arrestin Recruitment to the OTR

LigandAssay TypeCell LineEC₅₀ (nM)Maximum Recruitment (%)Reference
This compound BRET/FRETHEK293-hOTR-β-arrestinTo be determinedTo be determinedExperimental
OxytocinBRET/FRETHEK293-hOTR-β-arrestin~5-50~80-100[5]

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in studying OTR internalization, the following diagrams have been generated using the DOT language.

OTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Val9_OT This compound OTR Oxytocin Receptor (OTR) Val9_OT->OTR Binding Gq Gαq OTR->Gq Activation GRK GRK OTR->GRK Recruitment PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC P_OTR Phosphorylated OTR GRK->P_OTR Phosphorylation beta_arrestin β-Arrestin P_OTR->beta_arrestin Recruitment endosome Endosome P_OTR->endosome beta_arrestin->endosome Internalization

Caption: OTR Signaling and Internalization Pathway.

Receptor_Internalization_Workflow cluster_cell_culture Cell Preparation cluster_treatment Ligand Treatment cluster_imaging Data Acquisition cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing hOTR-GFP seeding Seed cells onto coverslips or multi-well plates cell_culture->seeding treatment Incubate cells with fluorescently labeled this compound seeding->treatment time_course Perform time-course and dose-response incubation treatment->time_course fixation Fix cells with paraformaldehyde time_course->fixation imaging Image cells using confocal microscopy fixation->imaging quantification Quantify internalized fluorescence intensity imaging->quantification analysis Calculate EC₅₀ and maximum internalization quantification->analysis

Caption: Experimental Workflow for Receptor Internalization Assay.

Experimental Protocols

The following are detailed protocols that can be adapted to study the interaction of this compound with the OTR.

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the OTR.

Materials:

  • HEK293 cells stably expressing the human OTR (hOTR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • [³H]-Oxytocin (radioligand)

  • Unlabeled Oxytocin

  • This compound

  • Scintillation cocktail

  • Scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hOTR cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of a fixed concentration of [³H]-Oxytocin (typically at its Kₑ), and 50 µL of increasing concentrations of unlabeled this compound or unlabeled Oxytocin (for the positive control).

    • To determine non-specific binding, add a high concentration of unlabeled Oxytocin (e.g., 1 µM) to a set of wells.

    • Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 10-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration apparatus.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Confocal Microscopy for OTR Internalization

This protocol allows for the visualization and quantification of OTR internalization induced by this compound. This requires a fluorescently labeled version of this compound. If this is not available, cells expressing a fluorescently tagged OTR (e.g., OTR-GFP) can be used with unlabeled this compound.

Materials:

  • HEK293 cells stably expressing hOTR-GFP

  • Glass-bottom culture dishes or coverslips

  • Cell culture medium

  • This compound

  • Oxytocin (positive control)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Phosphate-buffered saline (PBS)

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Seeding:

    • Seed HEK293-hOTR-GFP cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.

  • Ligand Treatment:

    • Starve the cells in serum-free medium for 2-4 hours before the experiment.

    • Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for different time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control and an Oxytocin positive control.

  • Fixation and Staining:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

  • Confocal Imaging:

    • Image the cells using a confocal microscope with appropriate laser lines for GFP and DAPI.

    • Acquire z-stack images to visualize the distribution of OTR-GFP within the cells.

  • Image Analysis:

    • Quantify the degree of receptor internalization by measuring the fluorescence intensity of OTR-GFP in the cytoplasm compared to the plasma membrane.

    • Software such as ImageJ or CellProfiler can be used for this analysis.

    • Calculate the percentage of internalization for each condition relative to the vehicle control.

    • Plot the percentage of internalization against the ligand concentration to determine the EC₅₀.

Protocol 3: β-Arrestin Recruitment Assay (BRET)

This protocol measures the recruitment of β-arrestin to the OTR upon ligand stimulation, a key step in receptor internalization.

Materials:

  • HEK293 cells co-expressing hOTR fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP).

  • White, clear-bottom 96-well plates

  • Cell culture medium

  • Coelenterazine h (BRET substrate)

  • This compound

  • Oxytocin (positive control)

  • Plate reader capable of measuring dual-emission luminescence

Procedure:

  • Cell Seeding:

    • Seed the engineered HEK293 cells into white, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Ligand Stimulation:

    • On the day of the assay, replace the culture medium with PBS containing Ca²⁺ and Mg²⁺.

    • Add varying concentrations of this compound or Oxytocin to the wells. Include a vehicle control.

  • BRET Measurement:

    • Add the BRET substrate, coelenterazine h, to each well at a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths: ~480 nm (for Rluc) and ~530 nm (for YFP) using a BRET-compatible plate reader.

    • Take readings every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the YFP emission intensity by the Rluc emission intensity.

    • Subtract the background BRET ratio (from vehicle-treated cells) from the ligand-treated cell ratios to obtain the net BRET ratio.

    • Plot the net BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximum response.

By following these detailed protocols, researchers can systematically evaluate the interaction of this compound with the oxytocin receptor and its potential to induce receptor internalization. This information will be invaluable for understanding the pharmacology of this compound and for its potential application in studies of the oxytocin system.

References

Application of Val9-Oxytocin in Fear Conditioning Paradigms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the application of oxytocinergic compounds in fear conditioning paradigms. While the specific analogue Val9-Oxytocin has been identified as a vasopressin V1a receptor antagonist, a review of the current scientific literature reveals no direct studies of its application in fear conditioning. Therefore, this document extrapolates its potential effects based on its known receptor activity and provides detailed application notes and protocols for the broader use of oxytocin (OT) and its more extensively studied analogues, such as carbetocin and [Thr4,Gly7]-oxytocin (TGOT), in modulating fear memory. The provided protocols and data are intended to serve as a foundational resource for researchers designing new studies in this area.

Introduction to this compound and its Relevance to Fear Conditioning

This compound is an analogue of oxytocin where the glycine residue at position 9 is substituted with a valine.[1] This structural change significantly alters its receptor binding profile. It has been characterized as a full antagonist of the vasopressin V1a receptor (V1aR).[2]

The vasopressin system, particularly the V1a receptor, is critically involved in the regulation of anxiety and social behaviors, often in interplay with the oxytocin system.[3] V1aR activation in brain regions like the amygdala and septum is generally associated with increased anxiety and fear expression. Therefore, as a V1aR antagonist, this compound could hypothetically reduce fear responses and facilitate fear extinction, making it a compound of interest for fear-related disorders. However, it is crucial to underscore that this is a theoretical postulation, as no empirical data from fear conditioning studies using this compound are currently available in the published literature.

The subsequent sections will focus on the well-documented effects of oxytocin and its agonists in fear conditioning paradigms, providing a strong basis for understanding how this neuropeptide system modulates fear memory.

Application Notes: Oxytocin and its Analogues in Fear Conditioning

Oxytocin's role in regulating fear responses is complex, with effects varying based on the specific phase of memory (acquisition, consolidation, extinction), the brain region targeted, the dosage, and the social context.[4][5]

Modulation of Fear Acquisition and Consolidation

Administration of oxytocin prior to fear conditioning has been shown to impair the acquisition of context-conditioned fear when infused into the central nucleus of the amygdala (CeA) or the basolateral amygdala (BLA).[6] Conversely, some studies report that oxytocin can enhance fear acquisition under certain conditions.[7] Systemic administration of OT before fear conditioning has been found to have no effect on the acquisition or consolidation of fear-potentiated startle in rats.[4][5]

Facilitation of Fear Extinction

A significant body of research points to oxytocin's role in facilitating the extinction of conditioned fear. Intranasal oxytocin administered to humans after fear conditioning has been shown to enhance the decline of skin conductance responses during extinction training.[8] In rodents, central administration of oxytocin before extinction training can abolish the expression of social fear.[9][10] This effect is often linked to oxytocin's ability to reduce amygdala activity while enhancing signaling in the medial prefrontal cortex (mPFC), a key region for extinction learning.[8]

Brain-Region Specific Effects

The effects of oxytocin on fear are highly dependent on the specific brain nucleus.

  • Central Amygdala (CeA): OT administration in the CeA generally reduces the expression of contextual fear and can facilitate fear extinction.[4][11]

  • Basolateral Amygdala (BLA): The role of OT in the BLA is more complex, with some studies showing it suppresses fear expression, while others suggest it can enhance fear under certain conditions.[6]

  • Lateral Septum (LS): The oxytocin system in the lateral septum is implicated in modulating social fear. Increased OT availability in the dorsolateral septum (DLS) can reverse social fear.[9][10]

Social Fear and Social Buffering

Oxytocin plays a crucial role in the modulation of social fear. In mouse models of social fear conditioning, central infusion of oxytocin can completely abolish social fear expression.[9][10] This is thought to be mediated by oxytocin receptors in brain regions like the DLS and CeA.[9][10] Furthermore, oxytocin is involved in the phenomenon of "social buffering," where the presence of a social partner can reduce fear responses.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on the effects of oxytocin and its analogues on fear conditioning.

Table 1: Effects of Oxytocin and Analogues on Contextual and Cued Fear Conditioning in Rodents

CompoundSpeciesAdministration Route & DoseTarget Brain RegionFear ParadigmKey FindingsReference
OxytocinRatIntra-CeA InfusionCentral Amygdala (CeA)Contextual Fear ConditioningPre-conditioning infusion impaired fear acquisition.[6]
OxytocinRatIntra-BLA InfusionBasolateral Amygdala (BLA)Contextual Fear ConditioningPre-conditioning infusion impaired fear acquisition. Pre-extinction infusion suppressed fear expression.[6]
TGOTRatIntra-CeA Infusion (7 ng)Central Amygdala (CeA)Contextual Fear ConditioningFacilitated fear extinction.[1]
OxytocinRatSystemic (i.p.) (1-1000 µg/kg)N/AContextual Fear ExtinctionDelayed fear extinction in non-stressed rats; no effect in chronically stressed rats.[2][11]
OxytocinMouseIntracerebroventricular (i.c.v.) (0.1, 0.5 µg)N/ASocial Fear ConditioningAbolished social fear expression when given before extinction training.[12]
CarbetocinMouseIntranasal (10 mM)N/AContextual Fear ConditioningReduced fear memory formation when given after the shock session.[4][6]

Table 2: Effects of Intranasal Oxytocin on Fear Conditioning in Humans

CompoundDoseAdministration TimingFear ParadigmKey FindingsReference
Synthetic Oxytocin24 IUAfter Fear Conditioning, Before ExtinctionPavlovian Fear ConditioningIncreased electrodermal responses and prefrontal cortex signals in early extinction; enhanced decline of skin conductance in late extinction; inhibited amygdala responses.[8]

Experimental Protocols

The following are generalized protocols for fear conditioning experiments involving the administration of oxytocinergic compounds, based on methodologies reported in the literature.[2][6][12]

Protocol for Contextual Fear Conditioning in Rodents

Objective: To assess the effect of an oxytocinergic compound on the acquisition, consolidation, or extinction of contextual fear.

Materials:

  • Fear conditioning chambers with a grid floor connected to a shock generator.

  • Sound-attenuating outer chambers.

  • Video recording and analysis software for scoring freezing behavior.

  • Oxytocin, an analogue (e.g., TGOT), or vehicle solution.

  • Microinfusion pumps and cannulae (for central administration).

Procedure:

  • Habituation (Day 1): Place the animal in the conditioning chamber for 5-10 minutes without any stimuli to allow for exploration and reduce novelty-induced stress.

  • Conditioning (Day 2):

    • Administer the test compound or vehicle at the appropriate time before or after the session, depending on the research question (e.g., 30 minutes pre-session for acquisition, immediately post-session for consolidation).

    • Place the animal in the conditioning chamber.

    • After a 2-3 minute baseline period, deliver a series of unsignaled foot shocks (e.g., 3 shocks of 0.5-1.0 mA intensity and 1-2 seconds duration, with a variable inter-shock interval of 60-120 seconds).

    • Return the animal to its home cage 1-2 minutes after the final shock.

  • Context Test (Day 3):

    • Place the animal back into the same conditioning chamber.

    • Record behavior for 5-8 minutes with no shocks delivered.

    • Quantify the percentage of time spent freezing as a measure of fear memory.

  • Extinction Training (Optional, Days 3-5):

    • To study extinction, repeatedly expose the animal to the conditioning context for prolonged periods (e.g., 10-20 minutes) on consecutive days without shocks.

    • Administer the compound before each extinction session to test its effects on extinction learning.

    • Measure the reduction in freezing across sessions.

Protocol for Cued Fear Conditioning in Rodents

Objective: To assess the effect of an oxytocinergic compound on fear memory associated with a discrete cue (e.g., a tone).

Procedure:

  • Conditioning (Day 1):

    • Place the animal in the conditioning chamber.

    • After a baseline period, present a neutral conditioned stimulus (CS), such as a tone (e.g., 85 dB, 2.8 kHz, 30 seconds).

    • The CS co-terminates with a mild foot shock (unconditioned stimulus, US; e.g., 0.7 mA, 1 second).

    • Repeat CS-US pairings 3-5 times with a variable inter-trial interval.

  • Context and Cue Test (Day 2):

    • Context Test: Place the animal back in the original conditioning chamber and measure freezing for 5 minutes (no cues or shocks).

    • Cue Test: Place the animal in a novel context (different shape, flooring, and odor) to minimize contextual fear. After a baseline period, present the CS tone repeatedly without the US.

    • Measure freezing during the CS presentations as a measure of cued fear memory.

Visualizations

Signaling Pathways and Experimental Workflows

Fear_Conditioning_Workflow cluster_protocol Fear Conditioning Protocol cluster_treatment Compound Administration Habituation Day 1: Habituation (Exposure to context) Conditioning Day 2: Conditioning (Context + Shock ± Cue) Habituation->Conditioning 24h Test Day 3: Memory Test (Measure Freezing) Conditioning->Test 24h Post_Con Post-Consolidation Conditioning->Post_Con Extinction Days 3-5: Extinction (Repeated exposure, no shock) Test->Extinction Pre_Ext Pre-Extinction Test->Pre_Ext Pre_Acq Pre-Acquisition Pre_Acq->Conditioning Pre_Ext->Extinction

Caption: A typical experimental workflow for fear conditioning studies.

Oxytocin_Fear_Modulation cluster_input Sensory Input cluster_brain Key Brain Regions cluster_output Behavioral Output Threat Threat Stimulus (Context/Cue) BLA Basolateral Amygdala (BLA) (Fear Learning) Threat->BLA CeA Central Amygdala (CeA) (Fear Expression) BLA->CeA Freezing Freezing Behavior CeA->Freezing Drives mPFC Medial Prefrontal Cortex (mPFC) (Extinction Control) mPFC->CeA Inhibits (-) (Extinction) Hypothalamus Hypothalamus (Oxytocin Source) OT Oxytocin Hypothalamus->OT Releases OT->CeA Inhibits (-) OT->mPFC Enhances (+)

Caption: Oxytocin's modulation of the fear circuitry.

Logical_Relationship cluster_ot Oxytocin Intervention FearAcquisition Fear Acquisition (CS-US Pairing) FearMemory Fear Memory Formed FearAcquisition->FearMemory FearExtinction Fear Extinction (CS alone) FearMemory->FearExtinction FearResponse Fear Response (e.g., Freezing) FearMemory->FearResponse ExtinctionMemory Extinction Memory Formed FearExtinction->ExtinctionMemory ReducedResponse Reduced Fear Response ExtinctionMemory->ReducedResponse OT_Node Oxytocin OT_Node->FearAcquisition May Inhibit OT_Node->FearExtinction Facilitates

Caption: Logical flow of fear memory and oxytocin intervention points.

References

Application Notes and Protocols for Val9-Oxytocin in Receptor Mapping by Autoradiography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled Val9-Oxytocin in quantitative receptor autoradiography for mapping oxytocin receptors (OTR). While this compound is presented here as a representative novel oxytocin analog, the principles and methods described are broadly applicable to other radiolabeled ligands targeting the oxytocin system.

Introduction to Oxytocin Receptor Mapping

The oxytocin receptor is a G-protein coupled receptor (GPCR) that mediates the diverse physiological and behavioral effects of the neuropeptide oxytocin.[1][2] Its role in social bonding, parturition, and lactation is well-established, and it is a significant target for therapeutic development in various neurological and psychiatric conditions.[1] Receptor autoradiography is a powerful technique that allows for the visualization and quantification of OTR distribution and density within tissue sections, providing critical insights into the neural circuits modulated by oxytocin.[3] This technique utilizes a radiolabeled ligand that specifically binds to the receptor of interest, and the resulting radioactive signal is detected by exposure to film or phosphor imaging screens.[4]

Principle of the Method

Receptor autoradiography for OTR mapping involves the incubation of thin tissue sections with a radiolabeled oxytocin analog, such as a hypothetical [³H]this compound or [¹²⁵I]this compound. The radioligand binds to the OTR present in the tissue. Following incubation, unbound radioligand is washed away, and the tissue sections are apposed to a radiosensitive film or imaging plate. The radioactive decay from the bound ligand creates a latent image on the detection medium, which can then be developed and analyzed. The optical density of the resulting autoradiogram is proportional to the density of receptors in the tissue. By including calibrated radioactive standards, the receptor density can be quantified in specific anatomical regions.[4][5]

Application of this compound in OTR Mapping

A novel oxytocin analog, such as this compound, would first need to be synthesized and radiolabeled. The synthesis of oxytocin analogs can be achieved through solid-phase peptide synthesis. Radiolabeling can be accomplished by introducing a radioactive isotope, such as tritium (³H) or iodine-125 (¹²⁵I), into the peptide structure. More advanced techniques might involve chelation of a positron-emitting radionuclide like ¹⁸F for PET imaging applications.[6]

The key to the successful use of a novel ligand like this compound in autoradiography is its binding characteristics. Ideally, it should exhibit high affinity and selectivity for the OTR over other related receptors, such as the vasopressin V1a receptor, with which oxytocin ligands can cross-react.[7][8] Competition binding assays are essential to determine the binding affinity (Ki) of the unlabeled this compound and the dissociation constant (Kd) of the radiolabeled version.

Quantitative Data on Ligand Binding Affinities

The following tables summarize the binding affinities (Ki values) of oxytocin and other ligands for the oxytocin and vasopressin V1a receptors. This data is crucial for designing competition binding experiments and for interpreting the specificity of a novel ligand.

Table 1: Binding Affinities (Ki in nM) of Various Ligands at Oxytocin Receptors (OTR)

LigandReceptor SpeciesKi (nM)Reference
OxytocinHuman0.75 ± 0.08[9]
OxytocinSyrian Hamster4.28[7][8]
Arginine Vasopressin (AVP)Human2.99 ± 0.39[9]
Arginine Vasopressin (AVP)Syrian Hamster36.06[7][8]
Atosiban (OTR antagonist)Human0.49[9]
L-371,257 (OTR antagonist)Human2.21 ± 0.23[9]

Table 2: Binding Affinities (Ki in nM) of Various Ligands at Vasopressin V1a Receptors (V1aR)

LigandReceptor SpeciesKi (nM)Reference
Arginine Vasopressin (AVP)Syrian Hamster4.70[7][8]
OxytocinSyrian Hamster495.2[7][8]
Manning Compound (V1aR antagonist)Syrian Hamster6.87[7][8]
SR 49059 (V1aR antagonist)Human69.3 ± 7.3[9]
OPC-21268 (V1aR antagonist)Human209 ± 10[9]

Experimental Protocols

Protocol 1: In Vitro Receptor Autoradiography for OTR Mapping

This protocol is a generalized procedure and may require optimization for a specific radioligand like [³H]this compound.

Materials:

  • Fresh frozen tissue blocks (e.g., brain) stored at -80°C

  • Cryostat

  • Gelatin-subbed microscope slides

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA

  • Radiolabeled ligand (e.g., [³H]this compound)

  • Unlabeled oxytocin (for non-specific binding)

  • Unlabeled vasopressin or a selective V1aR antagonist (to assess cross-reactivity)

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Distilled water

  • Autoradiography cassettes

  • Radiosensitive film or phosphor imaging plates

  • Calibrated radioactive standards

Procedure:

  • Tissue Sectioning:

    • Equilibrate the frozen tissue block to the cryostat temperature (-16 to -20°C).

    • Cut 20 µm thick sections and thaw-mount them onto gelatin-subbed slides.

    • Store the slides at -80°C until use.

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the slides in incubation buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Incubate the slides with the radiolabeled ligand in fresh incubation buffer for 60-120 minutes at room temperature. The optimal concentration of the radioligand should be determined empirically but is typically at or near its Kd value.

    • For determining total binding , incubate sections with the radioligand alone.

    • For determining non-specific binding , incubate adjacent sections with the radioligand in the presence of a high concentration (e.g., 1 µM) of unlabeled oxytocin.

    • Specific binding is calculated as the difference between total and non-specific binding.

  • Washing:

    • After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand. A typical wash protocol is 2 x 5-minute washes.

    • Perform a final quick rinse in cold distilled water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool, dry air.

    • Arrange the dried slides in an autoradiography cassette along with calibrated radioactive standards.

    • In a darkroom, appose the slides to a radiosensitive film or a phosphor imaging plate.

    • Store the cassette at -80°C for the exposure period, which can range from days to weeks depending on the specific activity of the radioligand and the receptor density.

Protocol 2: Quantitative Analysis of Autoradiograms
  • Image Acquisition:

    • Develop the film or scan the phosphor imaging plate using a suitable scanner to create a digital image of the autoradiogram.

  • Densitometry:

    • Using image analysis software (e.g., ImageJ), measure the optical density of the regions of interest (ROIs) in the autoradiogram.

    • Also, measure the optical density of the calibrated radioactive standards.

  • Standard Curve Generation:

    • Create a standard curve by plotting the known radioactivity of the standards against their measured optical densities.

  • Quantification of Receptor Density:

    • Use the standard curve to convert the optical density values from the ROIs into units of radioactivity per unit area (e.g., nCi/mg tissue equivalent).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding for each ROI.

Visualizations

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is coupled to Gq/11 proteins.[10] Upon oxytocin binding, it primarily activates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] This results in an increase in intracellular calcium and activation of protein kinase C (PKC), which mediate many of the downstream cellular responses.[10][11] The receptor can also couple to other G proteins and activate additional signaling cascades like the MAP kinase and Rho kinase pathways.[10][11]

OTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq/11 OTR->Gq Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleavage Gq->PLC Activation MAPK MAPK Pathway Gq->MAPK Activation OXT Oxytocin OXT->OTR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Cell_Response Cellular Responses (e.g., muscle contraction) Ca_release->Cell_Response PKC->Cell_Response MAPK->Cell_Response

Caption: Oxytocin receptor signaling cascade.

Experimental Workflow for Autoradiography

The workflow for receptor autoradiography follows a sequential process from tissue preparation to data analysis.

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Binding Assay cluster_detection Detection & Analysis Tissue_Harvest Harvest & Freeze Tissue Sectioning Cryostat Sectioning (20 µm) Tissue_Harvest->Sectioning Mounting Thaw-mount on Slides Sectioning->Mounting Preincubation Pre-incubation Mounting->Preincubation Incubation Incubation with Radioligand Preincubation->Incubation Washing Wash Unbound Ligand Incubation->Washing Drying Dry Slides Washing->Drying Exposure Expose to Film/ Phosphor Screen Drying->Exposure Scanning Scan to Create Digital Image Exposure->Scanning Quantification Densitometry & Quantitative Analysis Scanning->Quantification

Caption: Workflow for receptor autoradiography.

References

Troubleshooting & Optimization

Val9-Oxytocin solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Val9-Oxytocin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native oxytocin?

This compound is an analog of the neuropeptide hormone oxytocin. In this analog, the glycine residue at position 9 of the peptide sequence has been substituted with a valine residue. This modification makes this compound a complete antagonist of the vasopressin V1a receptor.[1]

Q2: What are the general storage recommendations for this compound?

For optimal stability, lyophilized this compound powder should be stored at -20°C and is expected to be stable for up to three years. Once reconstituted in a solvent, it is recommended to store the solution at -80°C, where it can remain stable for up to one year. It is crucial to prevent moisture from affecting the lyophilized powder.[1]

Q3: In which solvents can I dissolve this compound?

While specific quantitative solubility data for this compound is limited, general guidance for oxytocin and its analogs can be followed. Oxytocin is soluble in water and organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2][3][4] For biological experiments, it is common to prepare a stock solution in an organic solvent and then make further dilutions into aqueous buffers or isotonic saline.[4]

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Buffers

Possible Causes:

  • pH of the buffer: Peptides have an isoelectric point (pI) at which their net charge is zero, leading to minimal solubility. The pH of your buffer might be close to the pI of this compound.

  • Low temperature: Solubility of some peptides can decrease at lower temperatures.

  • High concentration: The desired concentration may exceed the solubility limit of this compound in the chosen buffer.

  • Improper reconstitution: The initial reconstitution of the lyophilized powder may have been incomplete.

Troubleshooting Steps:

  • Optimize pH: Adjust the pH of your aqueous buffer. For oxytocin, the highest stability is observed around pH 4.5.[5][6] Experiment with buffers in the pH range of 3.0 to 5.0, as this is often optimal for oxytocin stability.[6]

  • Initial Dissolution in Organic Solvent: Dissolve the this compound powder in a small amount of a compatible organic solvent like DMSO or ethanol before diluting it with your aqueous buffer.[4] Ensure the final concentration of the organic solvent is low enough to not affect your experiment.

  • Gentle Warming: Gently warm the solution to aid dissolution. Avoid excessive heat, as it can lead to degradation.

  • Sonication: Use a sonicator bath to help break up any aggregates and improve dissolution.

  • Lower the Concentration: If precipitation occurs, try working with a lower concentration of this compound.

Issue 2: Degradation of this compound in Solution

Possible Causes:

  • Inappropriate pH: Extreme pH values can lead to hydrolysis and deamidation.[5][7]

  • High Temperature: Elevated temperatures accelerate degradation pathways.[8]

  • Oxidation: The disulfide bridge in this compound is susceptible to oxidation.

  • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to aggregation and degradation of peptides.

  • Light Exposure: Photodegradation can occur upon exposure to UV light.[4]

Troubleshooting Steps:

  • Maintain Optimal pH: Store and use this compound solutions in a buffer with a pH around 4.5 for maximal stability.[5] Citrate buffers have been shown to improve the stability of oxytocin in the presence of divalent metal ions.[9]

  • Control Temperature: Store stock solutions at -80°C and working solutions on ice. Avoid prolonged exposure to room temperature or higher. For long-term storage of aqueous solutions, refrigeration at 2-8°C is recommended over freezing to avoid freeze-thaw cycles.[8]

  • Use of Antioxidants: While the effect of antioxidants on oxytocin stability can be variable, their inclusion could be considered to prevent oxidation. However, it's important to note that L-ascorbic acid has been shown to accelerate oxytocin degradation.[10]

  • Aliquot Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes before freezing.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[8]

Issue 3: Aggregation of this compound

Possible Causes:

  • High Concentration: Higher peptide concentrations can promote intermolecular interactions leading to aggregation.[5]

  • Hydrophobic Interactions: The valine residue at position 9 increases the hydrophobicity of the C-terminus compared to native oxytocin, which may contribute to aggregation.

  • pH near pI: Similar to solubility issues, aggregation is more likely to occur at a pH close to the peptide's isoelectric point.[11]

  • Storage Conditions: Improper storage, including repeated freeze-thaw cycles, can induce aggregation.

Troubleshooting Steps:

  • Work at Lower Concentrations: If aggregation is observed, try reducing the working concentration of this compound.

  • Optimize pH and Ionic Strength: Adjust the pH of the buffer away from the pI of the peptide. Increasing the ionic strength of the buffer can sometimes help to reduce aggregation by masking charged patches.

  • Inclusion of Excipients: Consider the use of excipients that are known to reduce peptide aggregation, such as certain sugars or polyols.

  • Proper Storage: Aliquot and store solutions as recommended to minimize physical stress on the peptide.

Data Presentation

Table 1: Solubility of Oxytocin in Various Solvents (Note: This data is for the parent molecule, oxytocin, and should be used as a general guideline for this compound.)

SolventApproximate Solubility (mg/mL)Reference
Water1[2]
PBS (pH 7.2)5[4]
Ethanol5[4]
DMSO14[4]
Dimethylformamide (DMF)30[4]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Lyophilized Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Before opening, bring the vial of lyophilized this compound to room temperature to prevent moisture condensation.

  • Add the desired volume of a suitable solvent (e.g., sterile water, DMSO, or an appropriate buffer) to the vial. For initial reconstitution, using a small amount of an organic solvent like DMSO can aid in complete dissolution.

  • Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, aliquot the reconstituted solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Stability Assessment of this compound using RP-HPLC

A stability-indicating analytical method is crucial for assessing the degradation of this compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly used technique.

  • Sample Preparation: Prepare solutions of this compound in the desired buffers and at various concentrations. Store these solutions under the conditions you wish to test (e.g., different temperatures, light exposure).

  • HPLC System:

    • Column: A C18 column is typically used for peptide analysis.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is common. For example, a gradient from 5% to 95% acetonitrile in water (both with 0.1% TFA) over 20-30 minutes.

    • Detection: UV detection at 220 nm or 280 nm.

  • Analysis:

    • Inject a sample of the this compound solution at specified time points.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.

    • The percentage of intact this compound remaining can be calculated by comparing the peak area at each time point to the initial peak area (time zero).

Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_storage Storage lyophilized Lyophilized this compound reconstitution Reconstitution (e.g., DMSO, Water) lyophilized->reconstitution stock_solution Stock Solution reconstitution->stock_solution dilution Dilution in Aqueous Buffer stock_solution->dilution storage_stock Store Aliquots at -80°C stock_solution->storage_stock working_solution Working Solution dilution->working_solution assay Biological Assay working_solution->assay storage_working Store on Ice (Short-term) working_solution->storage_working

Caption: A typical experimental workflow for using this compound.

troubleshooting_solubility cluster_causes Possible Causes cluster_solutions Troubleshooting Steps issue Poor Solubility or Precipitation cause1 pH near pI issue->cause1 cause2 High Concentration issue->cause2 cause3 Improper Reconstitution issue->cause3 solution1 Optimize Buffer pH (e.g., pH 3.0-5.0) cause1->solution1 solution4 Lower Concentration cause2->solution4 solution2 Use Organic Solvent for Initial Dissolution cause3->solution2 solution3 Gentle Warming or Sonication cause3->solution3

Caption: Troubleshooting logic for this compound solubility issues.

stability_factors center This compound Stability temp Temperature center->temp  High temp  degrades ph pH center->ph  Optimal at  pH ~4.5 light Light Exposure center->light  UV can  degrade freezethaw Freeze-Thaw Cycles center->freezethaw  Repeated cycles  cause aggregation oxidation Oxidation center->oxidation  Disulfide bridge  is susceptible

Caption: Key factors influencing the stability of this compound.

References

Troubleshooting off-target effects of Val9-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Val9-Oxytocin. The content is designed to address specific issues that may arise during experiments, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic analog of the neuropeptide oxytocin. In this compound, the glycine residue at position 9 of the oxytocin peptide sequence has been substituted with a valine. This modification results in a molecule that functions as a full antagonist of the vasopressin V1a receptor (V1aR). While it is an analog of oxytocin, its primary and most well-characterized activity is the blockade of V1a receptors.

Q2: What are the potential off-target effects of this compound?

The primary concern for off-target effects with this compound stems from its structural similarity to oxytocin and arginine vasopressin (AVP). This can lead to interactions with other receptors in the oxytocin/vasopressin family. The main potential off-target receptors are:

  • Oxytocin Receptor (OXTR): Due to its origin as an oxytocin analog, this compound may retain some affinity for the OXTR. Depending on the concentration used, this could lead to unintended modulation of oxytocin signaling.

  • Vasopressin V1b and V2 Receptors (V1bR, V2R): Although it is a potent V1aR antagonist, there is a possibility of cross-reactivity with the other vasopressin receptor subtypes, V1b and V2.

Q3: My experimental results are inconsistent or unexpected. How can I determine if off-target effects of this compound are the cause?

Inconsistent or unexpected results can arise from a variety of factors. To investigate the potential contribution of off-target effects from this compound, consider the following troubleshooting workflow:

G A Unexpected Experimental Results B Review Experimental Design - Concentration of this compound - Cell type/animal model - Purity of the compound A->B C Hypothesize Off-Target Effect (e.g., activity at OXTR, V1bR, or V2R) B->C D Perform Control Experiments - Use selective antagonists for suspected off-target receptors - Use a structurally unrelated V1aR antagonist C->D E Characterize Receptor Binding Profile (Competitive Binding Assay) C->E F Assess Functional Activity at Off-Target Receptors (e.g., Calcium mobilization, cAMP assay) C->F G Analyze and Interpret Data D->G E->G F->G H Refine Experimental Protocol - Adjust this compound concentration - Choose more appropriate controls G->H I Confirm On-Target Effect G->I

Caption: Troubleshooting workflow for unexpected results with this compound.

Q4: How can I minimize the off-target effects of this compound in my experiments?

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired V1aR antagonism in your system through dose-response studies. This will reduce the likelihood of engaging lower-affinity off-target receptors.

  • Employ Specific Controls: In your experiments, include controls with selective antagonists for the potential off-target receptors (OXTR, V1bR, V2R) to differentiate between V1aR-mediated and off-target effects.

  • Confirm with a Structurally Different V1aR Antagonist: To ensure that the observed effect is due to V1aR blockade and not a unique property of this compound, replicate key experiments with a structurally unrelated V1aR antagonist.

  • Characterize the Receptor Expression Profile of Your System: Be aware of which oxytocin and vasopressin receptors are expressed in your cell line or animal model. If your system expresses high levels of a potential off-target receptor, the risk of off-target effects is increased.

Quantitative Data

LigandReceptorBinding Affinity (Ki, nM)
Oxytocin OXTR0.8
V1aR120
V1bR>1000
V2R-
Arginine Vasopressin (AVP) OXTR1.7
V1aR1.1
V1bR0.7
V2R-

Note: Data is compiled from various sources and should be considered representative. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

1. Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the oxytocin and vasopressin receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human receptor of interest (OXTR, V1aR, V1bR, or V2R).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Oxytocin for OXTR, [3H]-AVP for vasopressin receptors), and a range of concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare Cell Membranes with Receptor of Interest B Incubate Membranes with Radioligand and this compound A->B C Separate Bound and Free Radioligand by Filtration B->C D Quantify Bound Radioactivity C->D E Calculate IC50 and Ki D->E

Caption: Workflow for a competitive radioligand binding assay.

2. Calcium Mobilization Assay

This functional assay is used to determine if this compound acts as an antagonist at Gq-coupled receptors like OXTR, V1aR, and V1bR.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest in a 96-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye leakage.

  • Incubation with Antagonist: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation: Add a known agonist for the receptor being tested (e.g., Oxytocin for OXTR, AVP for V1aR/V1bR) at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The antagonistic effect of this compound is determined by its ability to inhibit the agonist-induced increase in intracellular calcium. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.

3. cAMP Accumulation Assay

This functional assay is used to assess the antagonistic activity of this compound at Gs-coupled (like V2R) or Gi-coupled receptors.

Methodology:

  • Cell Culture: Culture a suitable cell line expressing the receptor of interest in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation:

    • For Gs-coupled receptors (V2R): Stimulate the cells with a known agonist (e.g., AVP).

    • For Gi-coupled receptors: Stimulate the cells with forskolin (to increase basal cAMP levels) in the presence or absence of a known agonist.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • For Gs-coupled receptors: Determine the ability of this compound to inhibit the agonist-induced increase in cAMP.

    • For Gi-coupled receptors: Determine the ability of this compound to block the agonist's inhibition of forskolin-stimulated cAMP production.

    • Plot the response against the log concentration of this compound to calculate the IC50.

Signaling Pathways

Oxytocin Receptor (OXTR) Signaling

OXTR is primarily coupled to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

G cluster_0 Val9_Oxytocin This compound OXTR OXTR Val9_Oxytocin->OXTR Potential Interaction Oxytocin Oxytocin Oxytocin->OXTR Activates Gq_11 Gq/11 OXTR->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC PKC DAG->PKC Activates MAPK_Pathway MAPK Pathway PKC->MAPK_Pathway Activates

Caption: Simplified OXTR signaling pathway.

Vasopressin Receptor (V1aR, V1bR, V2R) Signaling

Vasopressin receptors have distinct signaling pathways. V1a and V1b receptors are coupled to Gαq/11, similar to OXTR, while V2 receptors are coupled to Gαs, leading to the activation of adenylyl cyclase.

G cluster_0 cluster_1 V1aR / V1bR Signaling cluster_2 V2R Signaling Val9_Oxytocin This compound V1R V1aR / V1bR Val9_Oxytocin->V1R Antagonizes V2R V2R Val9_Oxytocin->V2R Potential Interaction AVP AVP AVP->V1R Activates AVP->V2R Activates Gq_11 Gq/11 V1R->Gq_11 PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 Ca2_release Ca2+ Release IP3->Ca2_release Gs Gs V2R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA

Minimizing stress in animals during Val9-Oxytocin administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize stress in animals during the administration of Val9-Oxytocin.

Frequently Asked Questions (FAQs)

Q1: What are the common routes of administration for this compound in animal research, and which is the least stressful?

A1: this compound can be administered via several routes, including subcutaneous (SC), intraperitoneal (IP), intravenous (IV), and intranasal (IN).[1][2][3] The least stressful method often depends on the species, the experimental design, and the animal's habituation to handling. Intranasal administration is considered a minimally invasive and less stressful alternative to injections as it avoids the use of needles and physical restraint to the same degree.[4][5][6] For injections, a non-restrained technique, where the animal is not physically held down, has been shown to reduce the physiological, behavioral, and emotional impacts of stress compared to restrained procedures.[7][8][9]

Q2: How can I recognize signs of stress in my animals during this compound administration?

A2: Recognizing stress is crucial for animal welfare and data validity.[10] Common behavioral and physiological indicators of stress include:

  • Behavioral: Increased hyperactivity, attempts to escape, elimination (urination/defecation), freezing, hunched posture, reduced grooming, and changes in exploratory behavior.[11][12] In mice, a low handling score from the experimenter has been correlated with increased stress responses.[11]

  • Physiological: Increased heart rate, blood pressure, and elevated levels of stress hormones like corticosterone.[9][10][13] Porphyrin secretions (red tears) around the eyes can be a sign of distress in rats.[12]

It is important to know the normal behavior and physiology for the specific species and strain you are working with to accurately identify signs of stress.[14]

Q3: What is the recommended preparation and storage for this compound solutions to ensure stability?

A3: Oxytocin solutions should be prepared using sterile techniques.[15] The stability of oxytocin can be affected by the vehicle solution and storage temperature. It is generally recommended to store oxytocin products in a refrigerator at 2–8°C and protect them from light.[16] Do not freeze the solution.[16] The shelf life can vary by manufacturer, so it is important to check the product label.[16] Studies have shown that oxytocin can be stable in common infusion solutions like 5% dextrose, 0.9% sodium chloride, and lactated Ringer's injection for varying periods.[17][18] However, to avoid potential degradation or microprecipitate formation, it is best to adhere to the manufacturer's storage recommendations and use freshly prepared solutions when possible.[17][19]

Q4: Can habituation or positive reinforcement reduce stress during the administration process?

A4: Yes, both habituation and positive reinforcement are effective strategies for minimizing stress. Habituation, or the process of acclimating animals to handling and procedures over time, can reduce physiological stress responses.[20] For example, repeated gentle handling can accustom animals to the presence of researchers and the administration process.[20] Positive reinforcement, such as providing a treat after a procedure, can also help to create a positive association and reduce anxiety.

Troubleshooting Guides

Issue 1: Animal exhibits significant resistance and distress during injection.
Possible Cause Troubleshooting Step
Improper restraint techniqueReview and refine your restraint method to be firm but gentle, ensuring the animal is secure without causing discomfort or injury.[21] For mice, grasping the scruff of the neck while supporting the body is a common technique.[21] Consider non-restraint injection techniques if feasible for your study.[7][8]
Needle gauge is too largeUse the smallest appropriate needle gauge for the injection volume and animal size to minimize pain.[15][22]
Cold injection solutionWarm the this compound solution to body temperature before administration to reduce discomfort.[23]
Lack of habituationImplement a handling and habituation schedule before the experiment begins to acclimate the animals to the procedure.[24]
Issue 2: Inconsistent or unexpected behavioral results after this compound administration.
Possible Cause Troubleshooting Step
Stress-induced physiological changesThe stress from the administration procedure itself can alter an animal's physiological and neurochemical state, potentially confounding experimental results.[9] Implement stress-reducing strategies such as non-restraint methods or intranasal administration.[4][7]
Inaccurate dosingEnsure the correct dose is drawn up and administered each time, as high doses of oxytocin can increase the risk of adverse effects.[1] For small volumes, consider diluting the agent to ensure accurate dosing.[15]
Incorrect placement of injectionVerify the correct anatomical location for the chosen injection route (e.g., for IP injections in rodents, aim for the lower quadrant of the abdomen to avoid internal organs).[21][25] Aspirating before injecting can help confirm proper needle placement.[15][22]
Solution instabilityPrepare fresh this compound solutions and follow proper storage guidelines to ensure the potency and stability of the compound.[16]
Issue 3: Complications with Intranasal Administration.
Possible Cause Troubleshooting Step
Loss of solution from the naresAfter administration, hold the animal's head in a tilted-back position for a short period (e.g., 15 seconds) to allow for absorption.[4]
Animal is not inhaling the doseAdminister the solution in small droplets to allow the animal to inhale it without causing choking or sneezing.[26]
Inconsistent brain uptakeThe method of intranasal delivery can affect bioavailability in different brain regions.[27] Ensure a consistent administration technique across all animals.

Experimental Protocols & Data

Protocol: Non-Restrained Subcutaneous (SC) Injection in Rats

This protocol is adapted from a method developed to reduce the stress associated with injections.[7][8][9]

  • Habituation: For several days prior to the experiment, habituate the rats to the presence of the researcher and the experimental room. Handle the rats gently.

  • Preparation: Prepare the this compound solution in a sterile syringe with an appropriate needle gauge (e.g., 25-27G).[22] Warm the solution to body temperature.[23]

  • Administration:

    • Place the rat on a familiar surface.

    • Gently lift the loose skin over the shoulders or flank to form a "tent."[23][28]

    • Insert the needle at the base of the tented skin, parallel to the body.[23]

    • Aspirate briefly to ensure a blood vessel has not been punctured.[22]

    • Inject the solution slowly. A small lump under the skin should be visible.[28]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent backflow.[28]

  • Post-Administration: Return the animal to its home cage. Observe for any adverse reactions.

Protocol: Intranasal (IN) Administration in Awake Mice

This protocol is based on methods designed for delivering substances to the central nervous system without anesthesia.[26]

  • Habituation: Acclimate the mice to handling for several days before the experiment.

  • Preparation: Prepare the this compound solution. The volume administered is typically small (e.g., 6 µL per dose).[26]

  • Administration:

    • Use a modified scruff grip to immobilize the mouse's head.

    • Using a micropipette, administer a small droplet of the solution to one nostril, allowing the mouse to inhale it.[26]

    • Repeat for the other nostril.

    • Hold the mouse in position for a brief period (e.g., 15 seconds) after administration.[4]

  • Post-Administration: Return the mouse to its cage and provide a small treat as positive reinforcement.[26]

Quantitative Data Summary

Table 1: Effects of Intranasal Oxytocin on Stress Markers in Rats [4]

Treatment GroupSerum Corticosterone (ng/mL)CRF mRNA Expression (Relative Level)
Non-Stressed + Saline~50Low
Chronic Stress + Saline~150High
Chronic Stress + OXT (5 µg)~140High
Chronic Stress + OXT (10 µg)~97Significantly Decreased
Chronic Stress + OXT (20 µg)~94Significantly Decreased

Table 2: Recommended Injection Volumes and Needle Gauges for Mice and Rats [15][29]

SpeciesRouteMax Volume (per site)Recommended Needle Gauge
MouseSC2-3 mL25-27G
IP2-3 mL23-25G
IV (tail vein)0.2 mL27-30G
RatSC5 mL23-25G
IP5-10 mL21-23G
IV (tail vein)0.5 mL24-27G

Visualizations

Oxytocin_Signaling_Pathway cluster_cell Target Cell OXT This compound OXTR Oxytocin Receptor (GPCR) OXT->OXTR Binds G_protein Gq/11 Protein OXTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Ca2_release->PKC Activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates Cellular_Response Cellular Response (e.g., reduced stress response) MAPK_pathway->Cellular_Response

Caption: Oxytocin signaling pathway leading to cellular responses.

Experimental_Workflow cluster_pre Pre-Administration Phase cluster_admin Administration Phase cluster_post Post-Administration Phase Animal_Acclimation Animal Acclimation & Habituation Restraint Animal Restraint (if necessary) Animal_Acclimation->Restraint Solution_Prep This compound Solution Preparation Administration Drug Administration (SC, IP, IV, or IN) Solution_Prep->Administration Restraint->Administration Observation Behavioral & Physiological Observation Administration->Observation Data_Collection Data Collection (e.g., blood samples, behavioral tests) Observation->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

References

Technical Support Center: Overcoming Poor Reproducibility in Val9-Oxytocin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address and overcome the challenges of poor reproducibility in experiments involving Val9-Oxytocin. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate consistent and reliable results.

Troubleshooting Guides and FAQs

Poor reproducibility in experiments with oxytocin and its analogs is a significant challenge. This section addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native oxytocin?

A1: this compound is an analog of the neuropeptide oxytocin. In this analog, the glycine residue at position 9 of the oxytocin peptide sequence has been substituted with a valine residue.[1][2] This modification primarily makes this compound a full antagonist of the vasopressin V1a receptor.[1][2] While oxytocin can also bind to vasopressin receptors, this compound's primary reported function is to block the action of vasopressin at the V1a receptor.

Q2: We are observing high variability in our plasma/serum oxytocin measurements. What are the potential causes?

A2: High variability in peripheral oxytocin measurements is a well-documented issue. Several factors can contribute to this problem:

  • Biological Factors:

    • Species, Age, and Sex: Baseline oxytocin levels can vary significantly between different species and even strains of animals. Age and sex are also critical variables.

    • Physiological State: Factors such as the animal's housing conditions, diet, and circadian rhythm can influence oxytocin levels.

  • Methodological Factors:

    • Sample Collection: The method of blood collection and the use of anesthetics can impact measured oxytocin concentrations.

    • Sample Processing: The choice between plasma and serum, the type of anticoagulant used (e.g., EDTA), and the addition of protease inhibitors like aprotinin are critical. The time between sample collection and freezing can also affect stability.

    • Assay Type: Different immunoassays (ELISA vs. RIA) have varying specificities and sensitivities, which can lead to discrepancies in results. The use of an extraction step to separate oxytocin from binding proteins is highly recommended to improve accuracy.

Q3: Our in vitro cell-based assays with this compound are showing inconsistent results. What should we check?

A3: Inconsistent results in cell-based assays can stem from several sources:

  • Cell Line Integrity: Ensure you are using a consistent and validated cell line expressing the target receptor (V1a or oxytocin receptor). Passage number can affect receptor expression levels and signaling competency.

  • Reagent Quality: The quality and stability of this compound and other reagents are crucial. Prepare fresh solutions and store them appropriately.

  • Assay Conditions: Maintain consistent cell density, incubation times, and temperatures. For functional assays like calcium mobilization, the dye loading conditions and instrument settings must be standardized.

  • Ligand Specificity: Remember that this compound is a potent V1a antagonist. If your cell line expresses multiple related receptors (e.g., V1b, V2, or oxytocin receptors), you may observe complex pharmacological effects.

Q4: We are struggling with reproducibility in our behavioral experiments in mice after administering this compound. What are the common pitfalls?

A4: Behavioral studies are notoriously sensitive to subtle variations in experimental conditions. Key factors to control for include:

  • Animal Handling: Consistent and gentle handling of the animals is critical to minimize stress, which can significantly impact behavior.

  • Environmental Conditions: The testing environment, including lighting, noise levels, and olfactory cues, should be strictly controlled. Even the scent of the experimenter can influence animal behavior.[3]

  • Social Factors: The social housing conditions of the animals (group-housed vs. isolated) can alter their baseline social behaviors.

  • Experimental Design: The order of behavioral tests, the time of day of testing (due to circadian rhythms), and the habituation procedures can all affect the results.

  • Dose and Administration Route: The dose of this compound and the route of administration (e.g., intraperitoneal, subcutaneous, intracerebroventricular) will significantly impact its bioavailability and effects.

Quantitative Data Summary

Table 1: Binding Affinities (Ki in nM) of Oxytocin and Vasopressin at their Receptors

LigandReceptorSpeciesKi (nM)Reference
OxytocinOxytocin ReceptorHamster4.28[4]
Arginine VasopressinOxytocin ReceptorHamster36.1[4]
OxytocinV1a ReceptorHamster495.2[4]
Arginine VasopressinV1a ReceptorHamster4.70[4]

Table 2: Representative EC50 Values for Oxytocin in Functional Assays

Assay TypeCell LineAgonistEC50 (nM)Reference
Calcium MobilizationCHO-K1/OXTROxytocin~1-10
Reporter Gene AssayHEK293/OXTROxytocin~1-5

Note: EC50 values are highly dependent on the specific cell line, receptor expression level, and assay conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and the oxytocin/vasopressin system.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of an unlabeled compound (like this compound) for the V1a or oxytocin receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the receptor of interest (e.g., CHO-K1/V1aR).

  • Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin for V1aR).

  • Unlabeled competitor (this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of binding buffer or unlabeled competitor at various concentrations.

    • 50 µL of radiolabeled ligand at a fixed concentration (typically at or below its Kd).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes), with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled competitor. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol measures the ability of a compound to act as an agonist or antagonist at a Gq-coupled receptor (like the V1a and oxytocin receptors) by detecting changes in intracellular calcium levels.

Materials:

  • A cell line stably expressing the receptor of interest (e.g., HEK293/V1aR).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist (e.g., Arginine Vasopressin).

  • Antagonist (e.g., this compound).

  • A fluorescence plate reader with an injection module.

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition:

    • For Antagonist Testing: Inject the antagonist (this compound) at various concentrations and incubate for a predetermined time. Then, inject a fixed concentration of the agonist (Arginine Vasopressin) and continue to measure the fluorescence.

    • For Agonist Testing: Directly inject the agonist at various concentrations and measure the fluorescence response.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. For antagonist activity, calculate the inhibition of the agonist-induced response at each concentration of the antagonist to determine the IC50. For agonist activity, plot the peak fluorescence response against the agonist concentration to determine the EC50.

Three-Chamber Social Interaction Test in Mice

This behavioral test assesses social preference and social novelty preference in mice.

Materials:

  • A three-chambered apparatus.

  • Two identical small wire cages for holding stranger mice.

  • Experimental mouse and stranger mice (age and sex-matched).

  • Video recording and analysis software.

Procedure:

  • Habituation: Place the experimental mouse in the center chamber of the apparatus and allow it to explore all three chambers for 10 minutes.

  • Sociability Test:

    • Place an unfamiliar "stranger 1" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber.

    • Place the experimental mouse in the center chamber and allow it to explore all three chambers for 10 minutes.

    • Record the time the experimental mouse spends in each chamber and the time it spends sniffing each wire cage. Sociability is indicated by a preference for the chamber with the stranger mouse over the empty cage.

  • Social Novelty Preference Test:

    • Keep the "stranger 1" mouse (now familiar) in its cage. Place a new, unfamiliar "stranger 2" mouse in the previously empty wire cage in the other side chamber.

    • Return the experimental mouse to the center chamber and allow it to explore for another 10 minutes.

    • Record the time spent in each chamber and sniffing each mouse. A preference for social novelty is indicated by more time spent with the new stranger mouse ("stranger 2") compared to the familiar one ("stranger 1").

  • Data Analysis: Analyze the time spent in each chamber and the time spent interacting with the mice/objects. Statistical analysis (e.g., t-test or ANOVA) can be used to determine significant preferences.

Mandatory Visualizations

Oxytocin Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the oxytocin receptor, a Gq-coupled G-protein coupled receptor (GPCR).

OxytocinSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Activates CellularResponse Cellular Responses (e.g., Contraction, Neurotransmission) Ca_cyto->CellularResponse MAPK MAPK Cascade PKC->MAPK Activates MAPK->CellularResponse Oxytocin Oxytocin Oxytocin->OTR Binds

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

This diagram outlines the key steps in performing a competitive radioligand binding assay.

BindingAssayWorkflow start Start prep_membranes Prepare Cell Membranes with Target Receptor start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - Radiolabeled Ligand - Unlabeled Competitor prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Count Radioactivity wash->count analyze Data Analysis: - Plot Competition Curve - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting Logic: High Variability in Behavioral Data

This diagram provides a logical framework for troubleshooting high variability in rodent behavioral experiments.

BehavioralTroubleshooting cluster_factors Potential Contributing Factors cluster_solutions Solutions high_variability High Variability in Behavioral Data animal_factors Animal-Related: - Strain, Age, Sex - Health Status - Housing Conditions high_variability->animal_factors env_factors Environmental: - Light, Noise, Odor - Time of Day high_variability->env_factors procedure_factors Procedural: - Handling Stress - Dosing Accuracy - Test Order high_variability->procedure_factors standardize_animals Standardize Animal Characteristics and Housing animal_factors->standardize_animals control_env Control Testing Environment Rigorously env_factors->control_env standardize_protocol Standardize and Document All Procedures procedure_factors->standardize_protocol

Caption: Troubleshooting high variability in behavioral data.

References

Validation & Comparative

A Comparative Analysis of Val9-Oxytocin and Other V1a Receptor Antagonists for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Val9-Oxytocin with other notable V1a receptor antagonists, including Relcovaptan (SR49059), SRX246, and OPC-21268. This document synthesizes experimental data on binding affinity, selectivity, and functional activity, presenting it in a clear, comparative format to aid in the selection of appropriate pharmacological tools for V1a receptor research.

Introduction to V1a Receptor Antagonism

The vasopressin 1a (V1a) receptor, a G protein-coupled receptor, plays a crucial role in a variety of physiological processes, including social behavior, anxiety, and cardiovascular regulation. Consequently, selective antagonists of the V1a receptor are valuable tools for both basic research and as potential therapeutic agents for a range of disorders. This guide focuses on this compound, a peptide-based antagonist, and compares its pharmacological profile to that of other well-characterized non-peptide antagonists.

Comparative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound and other selected V1a receptor antagonists. Data has been compiled from various experimental studies to provide a comprehensive overview.

Table 1: Binding Affinity (Ki, nM) at Human Vasopressin and Oxytocin Receptors
CompoundV1a Receptor (Ki, nM)Oxytocin Receptor (OTR) (Ki, nM)V1b Receptor (Ki, nM)V2 Receptor (Ki, nM)Reference
This compound 319108>10,000>10,000[1]
Relcovaptan (SR49059) 1.1 - 6.3340>10,000>10,000[1]
SRX246 0.3>1250-fold selectivity vs OTRNo interactionNo interaction[2][3]
OPC-21268 8800 (human)-->1000-fold selectivity vs V2[4]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Selectivity Profile of V1a Receptor Antagonists
CompoundSelectivity for V1a vs. OTR (fold)Selectivity for V1a vs. V1b (fold)Selectivity for V1a vs. V2 (fold)
This compound ~0.34 (Higher affinity for OTR)>31.3>31.3
Relcovaptan (SR49059) ~54 - 309>1587>1587
SRX246 >1250--
OPC-21268 -->1000

Note: Selectivity is calculated as the ratio of Ki values (Ki of off-target receptor / Ki of V1a receptor). A higher value indicates greater selectivity for the V1a receptor.

Table 3: Functional Activity of V1a Receptor Antagonists
CompoundFunctional AssayResultReference
This compound Inositol Phosphate AccumulationFull antagonist at V1a receptor[1]
Relcovaptan (SR49059) Inhibition of human platelet aggregationIC50 = 3.7 nM
SRX246 Attenuation of AVP-induced effects in fMRISignificant attenuation of vasopressin effects in brain circuits[5]
OPC-21268 Inhibition of AVP-induced [Ca2+]i mobilizationCompetitive antagonist[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

V1aR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds and Activates Gq_G11 Gq/11 V1aR->Gq_G11 Activates Antagonist V1a Receptor Antagonist Antagonist->V1aR Binds and Blocks PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Response Physiological Response (e.g., smooth muscle contraction) Ca2_release->Physiological_Response PKC->Physiological_Response

V1a Receptor Signaling Pathway

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with V1a Receptors) Incubate Incubate Components at a specific temperature and time Membrane_Prep->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]AVP) Radioligand->Incubate Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubate Filtration Rapid Filtration to separate bound from free radioligand Incubate->Filtration Counting Scintillation Counting of bound radioactivity Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Radioligand Binding Assay Workflow

Functional_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Cells Cells Expressing V1a Receptors Loading Load cells with [3H]myo-inositol Cells->Loading Pre_incubation Pre-incubate with Antagonist (e.g., this compound) Loading->Pre_incubation Stimulation Stimulate with Agonist (AVP) Pre_incubation->Stimulation Extraction Extraction of Inositol Phosphates (IPs) Stimulation->Extraction Quantification Quantification of radiolabeled IPs Extraction->Quantification Analysis Data Analysis (IC50 or pA2 determination) Quantification->Analysis

Inositol Phosphate Accumulation Assay Workflow

Detailed Experimental Protocols

Radioligand Competition Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity (Ki) of a compound for the V1a receptor.

  • Membrane Preparation:

    • Cell lines stably expressing the human V1a receptor (e.g., HEK293 or CHO cells) are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer.

      • A range of concentrations of the unlabeled competitor ligand (e.g., this compound, Relcovaptan).

      • A fixed concentration of a radiolabeled ligand with high affinity for the V1a receptor (e.g., [3H]-Arginine Vasopressin).

      • The prepared cell membranes.

    • Non-specific binding is determined in the presence of a high concentration of a known V1a receptor antagonist.

    • The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Functional Assay (General Protocol)

This protocol describes a common method to assess the functional antagonist activity of a compound at the Gq-coupled V1a receptor.

  • Cell Culture and Labeling:

    • Cells stably expressing the human V1a receptor are seeded in multi-well plates.

    • The cells are incubated overnight with a medium containing [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Assay Procedure:

    • The cells are washed to remove unincorporated [3H]myo-inositol.

    • An assay buffer containing lithium chloride (LiCl) is added to the cells. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) for a specific period.

    • The cells are then stimulated with a fixed concentration (e.g., EC80) of the agonist, arginine-vasopressin (AVP), for a defined time.

  • Extraction and Quantification of Inositol Phosphates:

    • The stimulation is stopped by the addition of an acid (e.g., perchloric acid).

    • The total inositol phosphates are separated from the free [3H]myo-inositol using anion-exchange chromatography columns.

    • The amount of radiolabeled inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis:

    • The data are plotted as the percentage of the maximal AVP response versus the concentration of the antagonist.

    • Non-linear regression analysis is used to determine the IC50 value of the antagonist.

    • For competitive antagonists, the Schild equation can be used to determine the pA2 value, which is a measure of the antagonist's potency.

Conclusion

This guide provides a comparative overview of this compound and other key V1a receptor antagonists. This compound emerges as a peptide-based antagonist with a unique selectivity profile, showing higher affinity for the oxytocin receptor than the V1a receptor. In contrast, non-peptide antagonists like Relcovaptan and SRX246 demonstrate high affinity and selectivity for the V1a receptor. The choice of antagonist will ultimately depend on the specific requirements of the research, including the desired selectivity profile, mode of administration, and the biological system under investigation. The provided data and protocols serve as a valuable resource for making informed decisions in the selection and application of these important pharmacological tools.

References

A Comparative Analysis of Val9-Oxytocin and SR49059: Two Distinct Antagonists of the Vasopressin V1a Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between pharmacological tools is paramount. This guide provides a detailed comparative analysis of Val9-Oxytocin and SR49059, two antagonists of the vasopressin V1a receptor (V1aR), with a focus on their performance backed by experimental data.

This compound is a peptide-based analog of the hormone oxytocin, modified at the ninth amino acid position from glycine to valine. This modification confers potent V1a receptor antagonist properties. In contrast, SR49059 is a non-peptide, orally active antagonist of the V1a receptor, recognized for its high potency and selectivity. This guide will delve into their comparative binding affinities, functional activities, and the signaling pathways they modulate.

Quantitative Comparison of Pharmacological Properties

The following tables summarize the key quantitative data for this compound and SR49059, highlighting their binding affinities and functional antagonist potencies at the vasopressin V1a receptor and the oxytocin receptor (OTR).

Table 1: Receptor Binding Affinity (Ki)
CompoundReceptorSpeciesKi (nM)Reference
SR49059 Vasopressin V1aRat (liver)1.6 ± 0.2[1]
Vasopressin V1aHuman (platelets, adrenals, myometrium)1.1 - 6.3[1]
OxytocinRat & Human>100 (two orders of magnitude lower affinity than for V1a)[1]
This compound Vasopressin V1aNot specifiedIncreased affinity compared to oxytocin[2]
OxytocinNot specifiedData not available

Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonist Activity
CompoundAssayAgonistPotencyReference
SR49059 AVP-induced rat caudal artery contractionArginine Vasopressin (AVP)pA2 = 9.42[1]
AVP-induced human platelet aggregationArginine Vasopressin (AVP)IC50 = 3.7 ± 0.4 nM[1]
AVP-induced human uterine artery contractionArginine Vasopressin (AVP)pA2 = 9.84[3]
This compound Vasopressin V1a receptor functional assayArginine Vasopressin (AVP)Full antagonist[4]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. IC50 is the concentration of an antagonist that inhibits the response to an agonist by 50%.

Signaling Pathways

Both this compound and SR49059 exert their effects by blocking the signaling cascade initiated by the activation of the vasopressin V1a receptor. The following diagrams illustrate the canonical Gq-coupled signaling pathway of the V1a receptor and the point of inhibition by these antagonists, as well as the related oxytocin receptor pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonists Antagonists cluster_downstream Downstream Effects AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds Gq Gαq/11 V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Val9 This compound Val9->V1aR Blocks SR SR49059 SR->V1aR Blocks Response Cellular Response (e.g., Contraction) Ca_release->Response PKC->Response OT_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects OT Oxytocin (OT) OTR Oxytocin Receptor OT->OTR Binds Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Uterine Contraction) Ca_release->Response PKC->Response Binding_Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand & Competitor A->B C Separate Bound & Free Radioligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

References

Validating Val9-Oxytocin Specificity in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Val9-Oxytocin and its specificity, with a focus on validation using knockout models. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to this compound

This compound is an analog of the neuropeptide hormone oxytocin, characterized by the substitution of the glycine residue at position 9 with a valine. This modification significantly alters its receptor binding profile. While oxytocin primarily acts on the oxytocin receptor (OTR), it can also exhibit cross-reactivity with vasopressin receptors (V1aR, V1bR, and V2R) due to the high structural similarity between oxytocin and vasopressin.[1] Emerging evidence identifies this compound as a full antagonist of the vasopressin V1a receptor.[2] This distinct receptor selectivity profile makes this compound a valuable tool for dissecting the specific roles of the oxytocin and vasopressin systems. Validating this specificity, particularly in vivo, is crucial and can be effectively achieved using knockout animal models.

Comparative Analysis of Position 9 Oxytocin Analogs

The C-terminal residue of oxytocin plays a critical role in its biological activity and receptor selectivity. Modifications at position 9 have been a key strategy in developing oxytocin analogs with altered agonist or antagonist properties. The following table summarizes the reported biological activities of various oxytocin analogs with substitutions at this position.

AnalogModification at Position 9Reported Biological ActivityReference
This compound Glycine to ValineFull antagonist of the vasopressin (V1a) receptor.[2]
[Mpa¹, D-Tyr(Et)², Deg⁹]OT Glycine to DiethylglycineHigh anti-oxytocic activity (pA₂ = 8.68 ± 0.26) and selective.[3][4]
Tetrazole Analogs of Glycine Glycine amide residue substituted by tetrazole analogsDiminished uterotonic and pressor activities, and reduced affinity for the human oxytocin receptor.[5][6]
G9D-Oxytocin Glycine to Aspartic AcidNo agonist activity.[7]

Experimental Protocols

Receptor Binding Assays

Receptor binding assays are essential for determining the affinity and selectivity of a ligand for its receptor.

Objective: To determine the binding affinities (Ki) of this compound for the oxytocin receptor (OTR) and vasopressin V1a receptor (V1aR) in brain tissue from wild-type and OTR knockout mice.

Materials:

  • Brain tissue from wild-type and OTR knockout mice

  • Radioligand for OTR (e.g., [¹²⁵I]OVTA)

  • Radioligand for V1aR (e.g., [¹²⁵I]LVA)

  • This compound

  • Oxytocin (for competition)

  • Arginine Vasopressin (AVP) (for competition)

  • Membrane preparation buffers and reagents

  • Scintillation counter

Methodology:

  • Membrane Preparation: Homogenize brain tissue from both wild-type and OTR knockout mice in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Saturation Binding (for determining Kd): Incubate membrane preparations with increasing concentrations of the radioligand ([¹²⁵I]OVTA for OTR, [¹²⁵I]LVA for V1aR) to determine the total binding. Non-specific binding is determined by adding a high concentration of unlabeled oxytocin or AVP, respectively.

  • Competition Binding (for determining Ki): Incubate membrane preparations with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound, oxytocin, or AVP.

  • Data Analysis: Measure the radioactivity using a scintillation counter. Analyze the data using non-linear regression to calculate the dissociation constant (Kd) for the radioligands and the inhibitory constant (Ki) for this compound and other competitors. The specificity of this compound for the V1aR would be confirmed by a significantly lower Ki value for V1aR compared to OTR. The use of OTR knockout tissue serves as a crucial negative control to ensure that any observed binding to OTR in wild-type tissue is indeed specific.

Validation in Oxytocin Receptor Knockout (OTR-KO) Mice

In vivo studies using knockout models are critical to confirm the functional selectivity of this compound.

Objective: To assess the behavioral and physiological effects of this compound in wild-type and OTR-KO mice to validate its V1aR antagonist activity in the absence of OTR signaling.

Materials:

  • Wild-type mice

  • OTR-KO mice[8][9][10]

  • This compound

  • V1aR agonist (e.g., AVP)

  • Saline (vehicle control)

  • Behavioral testing apparatus (e.g., elevated plus maze for anxiety, social interaction chambers)

Methodology:

  • Animal Groups: Divide both wild-type and OTR-KO mice into treatment groups: Vehicle, V1aR agonist, this compound, and V1aR agonist + this compound.

  • Drug Administration: Administer the respective treatments to the mice (e.g., via intraperitoneal injection or intracerebroventricular infusion).

  • Behavioral Testing: After a suitable pre-treatment period, subject the mice to a battery of behavioral tests relevant to vasopressin signaling, such as social recognition, anxiety-like behavior, and aggression. For example, OTR knockout mice have been shown to exhibit social deficits.[8][9][10]

  • Physiological Measurements: Measure physiological parameters known to be modulated by V1aR activation, such as blood pressure.

  • Data Analysis: Analyze the behavioral and physiological data using appropriate statistical methods (e.g., ANOVA). The hypothesis is that the V1aR agonist will induce specific behavioral and physiological changes in both wild-type and OTR-KO mice. It is expected that this compound will block these effects in both genotypes, demonstrating its specific antagonist activity at the V1aR, independent of the presence of the oxytocin receptor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical oxytocin signaling pathway and a proposed experimental workflow for validating this compound specificity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds to Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., muscle contraction, neurotransmission) Ca2->CellularResponse PKC->CellularResponse G cluster_0 In Vitro Validation cluster_1 In Vivo Validation ReceptorBinding Receptor Binding Assays (WT vs OTR-KO tissue) DataAnalysis1 Determine Ki for OTR and V1aR ReceptorBinding->DataAnalysis1 Conclusion Conclusion: Validate V1aR antagonist specificity of this compound DataAnalysis1->Conclusion AnimalModels Wild-Type (WT) and OTR-KO Mice Treatment Administer this compound +/- V1aR Agonist AnimalModels->Treatment Behavioral Behavioral Testing (Social Recognition, Anxiety) Treatment->Behavioral Physiological Physiological Measurement (Blood Pressure) Treatment->Physiological DataAnalysis2 Compare effects between WT and OTR-KO groups Behavioral->DataAnalysis2 Physiological->DataAnalysis2 DataAnalysis2->Conclusion

References

Val9-Oxytocin: A Comparative Analysis of its Efficacy in Blocking Vasopressin-Induced Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Val9-Oxytocin's Performance Against Other Vasopressin V1a Receptor Antagonists with Supporting Experimental Data.

This guide provides a comprehensive comparison of this compound's efficacy as a vasopressin V1a receptor antagonist, benchmarked against other known antagonists. The data presented is intended to assist researchers and drug development professionals in evaluating its potential as a therapeutic agent or research tool.

Executive Summary

This guide compares the known characteristics of this compound with established V1a receptor antagonists, SR 49059 (Relcovaptan) and Manning Compound, for which robust quantitative data are available.

Comparative Efficacy of V1a Receptor Antagonists

The following tables summarize the binding affinity and functional potency of this compound and its comparators.

Table 1: V1a Receptor Binding Affinity

CompoundReceptorSpeciesTissue/Cell LineKi (nM)
This compound V1a--Data not available
SR 49059 (Relcovaptan) V1aRatLiver1.6[2]
V1aHumanPlatelets1.1 - 6.3[2]
Manning Compound V1aHamsterBrain6.87[3][4]
Oxytocin ReceptorHamsterBrain213.8[3][4]

Table 2: Functional Antagonism of Vasopressin-Induced Effects

CompoundAssaySpecies/SystemParameterValue
This compound Inhibition of AVP-stimulated IP productionCHO cells expressing V1aRQualitativeEffective[2]
SR 49059 (Relcovaptan) AVP-induced vasoconstriction (rat caudal artery)RatpA29.42
AVP-induced platelet aggregationHumanIC503.7 nM

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Protocol:

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the V1a receptor.

  • Incubation: Incubate the membrane preparation with a fixed concentration of a selective V1a receptor radioligand (e.g., [3H]-Arginine Vasopressin) and varying concentrations of the unlabeled test compound (e.g., this compound, SR 49059, or Manning Compound).

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay

This assay measures the ability of an antagonist to inhibit vasopressin-induced contraction of isolated blood vessels.

Protocol:

  • Tissue Preparation: Isolate arterial rings (e.g., rat caudal artery or basilar artery) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2[5].

  • Equilibration: Allow the tissues to equilibrate under a resting tension.

  • Agonist Response: Generate a cumulative concentration-response curve for vasopressin to establish a baseline contractile response.

  • Antagonist Incubation: In separate experiments, pre-incubate the arterial rings with various concentrations of the antagonist (e.g., this compound) for a defined period.

  • Antagonism Measurement: Re-determine the vasopressin concentration-response curve in the presence of the antagonist.

  • Data Analysis: Quantify the antagonist's potency, often expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve. This can be determined using a Schild plot analysis[6][7][8][9][10][11][12][13][14].

Platelet Aggregation Assay

This assay assesses the ability of an antagonist to block vasopressin-induced platelet aggregation.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from healthy human donors and prepare PRP by centrifugation[15][16].

  • Incubation: Pre-incubate the PRP with the test antagonist (e.g., this compound) or vehicle control.

  • Aggregation Induction: Add vasopressin to the PRP to induce platelet aggregation.

  • Measurement: Monitor the change in light transmittance through the PRP sample over time using a platelet aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation[15].

  • Data Analysis: Determine the IC50 value of the antagonist, which is the concentration required to inhibit the vasopressin-induced platelet aggregation by 50%.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the vasopressin V1a receptor signaling pathway and a typical experimental workflow for evaluating a V1a antagonist.

Vasopressin_V1a_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonist AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds to Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Physiological_effects Physiological Effects (e.g., Vasoconstriction, Platelet Aggregation) Ca_release->Physiological_effects PKC_activation->Physiological_effects Val9_OT This compound Val9_OT->V1aR Blocks

Caption: Vasopressin V1a receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Evaluation Binding Radioligand Binding Assay Ki Determine K_i Binding->Ki Functional1 Vasoconstriction Assay pA2 Determine pA_2 Functional1->pA2 Functional2 Platelet Aggregation Assay IC50 Determine IC_50 Functional2->IC50 Compare Compare efficacy with other V1a antagonists Ki->Compare pA2->Compare IC50->Compare start Select V1a Antagonist (e.g., this compound) start->Binding start->Functional1 start->Functional2

Caption: Experimental workflow for the validation of a V1a receptor antagonist.

References

Val9-Oxytocin: Uncharted Territory in Oxytocin Analogue Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no published studies detailing the synthesis, pharmacological properties, or biological effects of Val9-Oxytocin were identified. This indicates that an oxytocin analogue with a valine substitution at the 9th position is not a commonly researched compound, and as a result, key findings of its effects in different species cannot be replicated or compared at this time.

For researchers, scientists, and drug development professionals interested in the landscape of oxytocin analogues, the absence of data on this compound is in itself a significant finding. It highlights a gap in the current understanding of structure-activity relationships at the C-terminal of the oxytocin molecule. While numerous studies have explored substitutions at other positions to enhance receptor affinity, selectivity, or pharmacokinetic profiles, the 9th position, occupied by glycine in native oxytocin, appears to be a less-explored frontier.

The Importance of Position 9 in Oxytocin Analogues

The C-terminal tripeptide (Pro-Leu-Gly-NH2) of oxytocin is crucial for its biological activity. Modifications in this region can dramatically alter the molecule's interaction with the oxytocin receptor (OTR) and related vasopressin receptors (V1aR, V1bR, and V2R). Studies on other position 9-substituted analogues have demonstrated a range of effects, from potent agonism to antagonism of the oxytocin receptor. The lack of information on a valine substitution at this position leaves a void in our understanding of how a moderately bulky, hydrophobic amino acid influences receptor binding and signal transduction.

Standard Oxytocin: A Benchmark for Comparison

To provide context for any future research on this compound, it is essential to understand the well-established signaling pathway and biological effects of native oxytocin.

Oxytocin Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). This binding primarily activates the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium levels are fundamental to many of oxytocin's physiological effects, such as uterine contractions and milk ejection.

Oxytocin_Signaling_Pathway cluster_cell Cell Membrane OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Gq11 Gq/11 OTR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR stimulates release PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ SR->Ca2 Cellular_Response Cellular Response (e.g., muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response Experimental_Workflow cluster_workflow Characterization of this compound Synthesis Synthesis and Purification of This compound In_Vitro In Vitro Studies Synthesis->In_Vitro In_Vivo In Vivo Studies Synthesis->In_Vivo Receptor_Binding Receptor Binding Assays (OTR, V1aR, V2R) In_Vitro->Receptor_Binding Functional_Assays Functional Assays (e.g., Calcium Mobilization) In_Vitro->Functional_Assays Data_Analysis Data Analysis and Comparison with Oxytocin Receptor_Binding->Data_Analysis Functional_Assays->Data_Analysis Pharmacokinetics Pharmacokinetic Profiling (Half-life, Bioavailability) In_Vivo->Pharmacokinetics Pharmacodynamics Pharmacodynamic Studies (e.g., Uterotonic Activity, Behavioral Effects) In_Vivo->Pharmacodynamics Pharmacokinetics->Data_Analysis Species_Comparison Cross-Species Comparison (e.g., Rodent vs. Primate) Pharmacodynamics->Species_Comparison Species_Comparison->Data_Analysis

Val⁹-Oxytocin: A Comparative Guide for its Use as a Negative Control in Oxytocin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of oxytocin (OT) research, the use of precise and reliable controls is paramount to generating valid and reproducible data. This guide provides a comprehensive comparison of Val⁹-Oxytocin and Oxytocin, establishing the former as a critical negative control in studies investigating oxytocin receptor (OTR)-mediated effects. Through an examination of their receptor binding affinities, functional activities, and the underlying signaling pathways, this document serves as an essential resource for designing rigorous experimental protocols.

Distinguishing Val⁹-Oxytocin from Oxytocin: A Tale of Two Peptides

Oxytocin is a nine-amino-acid peptide hormone renowned for its role in social bonding, uterine contractions, and lactation. Its biological effects are mediated through high-affinity binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Val⁹-Oxytocin is an analog of oxytocin where the glycine residue at position 9 is substituted with a valine. This seemingly minor structural alteration has profound consequences for its pharmacological profile, rendering it an ideal negative control.

The primary distinction lies in their receptor selectivity. While oxytocin is a potent agonist at its own receptor, Val⁹-Oxytocin exhibits a markedly different profile, acting as a full antagonist of the vasopressin (V1a) receptor.[1] This inherent difference in receptor preference is the cornerstone of its utility as a negative control in experiments specifically targeting the oxytocin receptor.

Quantitative Comparison of Receptor Binding Affinity

To quantitatively assess the suitability of Val⁹-Oxytocin as a negative control, it is essential to compare its binding affinity for the oxytocin receptor with that of oxytocin. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

LigandReceptorSpeciesKi (nM)
OxytocinOxytocin Receptor (OTR)Hamster4.28[2]
OxytocinVasopressin 1a Receptor (V1aR)Hamster495.2[2]
Arginine Vasopressin (AVP)Oxytocin Receptor (OTR)Hamster36.1[2]
Arginine Vasopressin (AVP)Vasopressin 1a Receptor (V1aR)Hamster4.70[2]
Val⁹-Oxytocin Oxytocin Receptor (OTR) Data not available in searched literature
Val⁹-Oxytocin Vasopressin 1a Receptor (V1aR) Established as a full antagonist [1]

Functional Assays: Demonstrating the Inert Nature of Val⁹-Oxytocin at the Oxytocin Receptor

Beyond binding affinity, functional assays are crucial for confirming the lack of agonistic activity of a negative control. In the context of oxytocin research, two key functional outcomes are calcium mobilization and uterine smooth muscle contraction.

Calcium Mobilization Assay

Activation of the oxytocin receptor by oxytocin leads to a cascade of intracellular events, including the mobilization of intracellular calcium ([Ca²⁺]i), a critical second messenger.[3] This can be visualized and quantified using calcium imaging techniques.

A comparative experiment would involve treating cells expressing the oxytocin receptor with either oxytocin or Val⁹-Oxytocin and measuring the change in intracellular calcium levels.

TreatmentExpected Outcome on [Ca²⁺]i in OTR-expressing cells
OxytocinSignificant increase in intracellular calcium
Val⁹-Oxytocin No significant change in intracellular calcium
Vehicle (Control)No significant change in intracellular calcium

Table 2: Expected Outcomes of a Calcium Mobilization Assay.

Uterine Contraction Assay

One of the most well-characterized physiological effects of oxytocin is the induction of uterine smooth muscle contractions.[4] An in vitro uterine strip assay can be employed to directly compare the effects of oxytocin and Val⁹-Oxytocin.

TreatmentExpected Outcome on Uterine Strip Contraction
OxytocinDose-dependent increase in the force and frequency of contractions
Val⁹-Oxytocin No induction of uterine contractions
Vehicle (Control)No change in baseline contractile activity

Table 3: Expected Outcomes of a Uterine Contraction Assay.

Experimental Protocols

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of Val⁹-Oxytocin for the oxytocin receptor.

Materials:

  • Cell membranes prepared from cells expressing the human oxytocin receptor.

  • Radiolabeled oxytocin (e.g., [³H]-Oxytocin).

  • Unlabeled oxytocin (for standard curve).

  • Unlabeled Val⁹-Oxytocin.

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate a fixed concentration of cell membranes and radiolabeled oxytocin with increasing concentrations of unlabeled Val⁹-Oxytocin.

  • As a positive control, perform a parallel incubation with increasing concentrations of unlabeled oxytocin.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of Val⁹-Oxytocin that inhibits 50% of the specific binding of the radiolabeled oxytocin (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay

Objective: To assess the ability of Val⁹-Oxytocin to induce intracellular calcium mobilization via the oxytocin receptor.

Materials:

  • A cell line stably expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Oxytocin (positive control).

  • Val⁹-Oxytocin.

  • Physiological salt solution.

  • A fluorescence plate reader or microscope equipped for calcium imaging.

Protocol:

  • Culture the OTR-expressing cells on a suitable plate or coverslip.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Establish a baseline fluorescence reading.

  • Add oxytocin to a subset of cells and record the change in fluorescence, which corresponds to an increase in intracellular calcium.

  • Add Val⁹-Oxytocin to another subset of cells and record the fluorescence.

  • Compare the fluorescence changes induced by oxytocin and Val⁹-Oxytocin to a vehicle control.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_oxytocin Oxytocin Signaling Pathway OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Cellular Responses (e.g., Uterine Contraction) Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin signaling pathway leading to cellular responses.

G cluster_workflow Experimental Workflow: Validating Val⁹-Oxytocin as a Negative Control start Start binding_assay Radioligand Binding Assay (Competition) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) start->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Val⁹-Oxytocin shows negligible affinity and no agonist activity at the OTR data_analysis->conclusion

Caption: Workflow for validating Val⁹-Oxytocin as a negative control.

Conclusion

The distinct pharmacological profile of Val⁹-Oxytocin, characterized by its potent antagonism at the vasopressin V1a receptor and its presumed negligible affinity and lack of agonistic activity at the oxytocin receptor, makes it an indispensable tool for rigorous oxytocin research. By employing Val⁹-Oxytocin as a negative control, researchers can confidently attribute observed biological effects to the specific activation of the oxytocin receptor by oxytocin, thereby enhancing the validity and impact of their findings. The experimental protocols and comparative data outlined in this guide provide a framework for the systematic validation and application of Val⁹-Oxytocin in future studies.

References

A Head-to-Head Comparison of V1a Receptor Antagonists: Val9-Oxytocin and Relcovaptan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two vasopressin V1a receptor antagonists: the peptide-based Val9-Oxytocin and the non-peptide small molecule Relcovaptan. This document summarizes their pharmacological properties, available experimental data, and the underlying signaling pathways, offering a valuable resource for researchers in the field of vasopressin receptor pharmacology and drug development.

Introduction

This compound and Relcovaptan are both antagonists of the vasopressin V1a receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes, including vasoconstriction, social behavior, and uterine contractions.[1][2] While both compounds target the same receptor, they differ significantly in their chemical nature, with this compound being a peptide analog of oxytocin and Relcovaptan being a non-peptide, orally active molecule.[1] This comparison guide delves into the available data for each compound to facilitate an objective assessment of their properties.

At a Glance: Key Properties

FeatureThis compoundRelcovaptan (SR 49059)
Compound Type Peptide (Oxytocin analog)Non-peptide small molecule
Mechanism of Action Full antagonist of the vasopressin V1a receptor[2]Selective, orally active vasopressin V1a receptor antagonist
Development Status Research compoundDevelopment appears to be discontinued[3]

Quantitative Pharmacological Data

A direct head-to-head comparison of potency and affinity is challenging due to the limited publicly available quantitative data for this compound. However, the available data for each compound are presented below.

ParameterThis compoundRelcovaptan (SR 49059)Source
Binding Affinity (Ki) Data not publicly available1.1 - 6.3 nM (human V1a receptor) 1.6 nM (rat V1a receptor)
Functional Antagonism (IC50) Data not publicly available3.7 nM (inhibition of AVP-induced human platelet aggregation)

V1a Receptor Signaling Pathway

Activation of the vasopressin V1a receptor by its endogenous ligand, arginine vasopressin (AVP), initiates a signaling cascade through the Gq/11 family of G proteins.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This increase in cytosolic calcium is a key event mediating the physiological effects of V1a receptor activation, such as smooth muscle contraction. Both this compound and Relcovaptan act by blocking this initial step of AVP binding to the receptor, thereby inhibiting the entire downstream signaling cascade.

V1a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_antagonists Antagonists AVP Arginine Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR Binds Gq Gq Protein V1aR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Contraction) Ca2->Cellular_Response Mediates Val9 This compound Val9->V1aR Blocks Relco Relcovaptan Relco->V1aR Blocks

V1a receptor signaling pathway and points of antagonism.

Experimental Protocols

Detailed experimental protocols for the characterization of V1a receptor antagonists typically involve radioligand binding assays to determine binding affinity (Ki) and functional assays, such as calcium mobilization assays, to measure antagonist potency (IC50).

Radioligand Binding Assay (Competitive)

This protocol is a general representation for determining the binding affinity of a test compound (e.g., this compound or Relcovaptan) for the V1a receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the V1a receptor.

Materials:

  • Cell membranes prepared from cells expressing the human V1a receptor.

  • Radioligand: e.g., [³H]-Arginine Vasopressin.

  • Test compound (unlabeled antagonist).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well filter plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

  • Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Prepare reagents: - Cell membranes with V1aR - Radioligand ([³H]-AVP) - Test compound (Antagonist) B Incubate reagents in 96-well plate A->B C Separate bound from free radioligand via vacuum filtration B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity with scintillation counter D->E F Analyze data: - Determine IC50 - Calculate Ki E->F

Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay

This protocol provides a general method for assessing the functional antagonist activity of a compound at the Gq-coupled V1a receptor.

Objective: To determine the IC50 value of a test compound by measuring its ability to inhibit the increase in intracellular calcium induced by a V1a receptor agonist.

Materials:

  • A cell line stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • V1a receptor agonist (e.g., Arginine Vasopressin).

  • Test compound (antagonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescent plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).

  • 96- or 384-well black-walled, clear-bottom plates.

Procedure:

  • Cell Plating: Seed the V1a receptor-expressing cells into the microplates and grow them to confluence.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Addition: Place the plate in the fluorescent plate reader. Add varying concentrations of the test compound (antagonist) to the wells and incubate for a short period.

  • Agonist Stimulation: Add a fixed concentration of the V1a receptor agonist (typically the EC80 concentration) to all wells to stimulate the receptor.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced fluorescence signal. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value using non-linear regression.

Calcium_Mobilization_Workflow A Seed V1aR-expressing cells in microplate B Load cells with calcium-sensitive dye A->B C Add varying concentrations of test antagonist B->C D Stimulate with V1aR agonist (e.g., AVP) C->D E Measure fluorescence change over time D->E F Analyze data: - Determine IC50 E->F

Workflow for a calcium mobilization functional assay.

Clinical and Preclinical Development

Relcovaptan (SR 49059): Relcovaptan has been investigated in clinical trials for several indications. Notably, a double-blind study assessed its effect on uterine contractions in women with preterm labor.[1] In this trial, a single 400 mg oral dose of Relcovaptan was shown to significantly reduce the frequency of uterine contractions compared to placebo.[1] It has also been studied for the treatment of Raynaud's syndrome and dysmenorrhea.[5] However, the development of Relcovaptan appears to have been discontinued.[3]

This compound: Publicly available information on the clinical or extensive preclinical development of this compound is limited. It is primarily available as a research chemical, and its characterization as a "full antagonist" suggests it has been evaluated in in-vitro pharmacological assays.[2] Further details on its in-vivo efficacy, pharmacokinetics, and safety profile are not readily available in the public domain.

Summary and Conclusion

This compound and Relcovaptan represent two distinct chemical approaches to antagonizing the vasopressin V1a receptor. Relcovaptan, a non-peptide small molecule, has the advantage of oral bioavailability and has undergone some clinical investigation, demonstrating its potential for therapeutic applications. In contrast, this compound is a peptide-based antagonist whose utility is currently confined to a research setting.

The lack of publicly available quantitative pharmacological data for this compound prevents a direct and comprehensive comparison of its potency and affinity with Relcovaptan. For researchers and drug developers, the choice between these or similar compounds will depend on the specific application. Small molecules like Relcovaptan offer the potential for oral drug development, while peptide-based antagonists like this compound can be valuable tools for in-vitro and preclinical research to probe the function of the V1a receptor. Further publication of the detailed pharmacological profile of this compound would be highly beneficial to the scientific community for a more complete comparative assessment.

References

Safety Operating Guide

Proper Disposal of Val9-Oxytocin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Val9-Oxytocin, as an analog of oxytocin, should be handled with care. Oxytocin is included on the National Institute for Occupational Safety and Health (NIOSH) list of drugs that should be considered for handling as a hazardous material[1]. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Key Safety Recommendations:

PrecautionSpecificationRationale
Personal Protective Equipment (PPE) Wear a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves. Consider double gloving.To prevent skin and eye contact with the compound.
Ventilation Handle in a well-ventilated area or under a chemical fume hood.To minimize inhalation exposure.
Spill Management In case of a spill, contain the material, clean the area with a suitable absorbent, and collect the residue in a sealed container for disposal.To prevent the spread of the chemical and ensure proper cleanup.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.To avoid accidental ingestion.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to avoid its release into the environment. Under no circumstances should this compound or its solutions be disposed of down the drain [1].

  • Segregation of Waste:

    • All materials contaminated with this compound, including unused product, solutions, spill cleanup materials, and contaminated disposables (e.g., pipette tips, vials), should be segregated as hazardous chemical waste.

  • Containerization:

    • Place all this compound waste into a clearly labeled, sealed, and leak-proof hazardous waste container. The label should include "Hazardous Waste," the name of the chemical (this compound), and any other information required by your institution's environmental health and safety (EHS) department.

  • Disposal Method:

    • The recommended method of disposal is incineration at a regulated medical waste incinerator or a waste-to-energy facility [1].

    • If these options are not available, the waste must be managed as hazardous waste according to local, state, and federal regulations[1]. Contact your institution's EHS department to determine the appropriate hazardous waste stream.

  • Empty Containers:

    • Empty containers that held this compound should be taken to an approved waste handling site for recycling or disposal as unused product[2]. Consult with your EHS department for specific procedures regarding "empty" container management, as trace amounts of the chemical may still be present.

Experimental Protocols for Peptide Hormone Stability

While specific experimental protocols for the degradation of this compound for disposal purposes were not identified in the available literature, studies on the stability of other peptide hormones in biological matrices can provide a framework for designing such experiments. For instance, the degradation of peptide hormones like GLP-1 has been investigated using mass spectrometry to identify cleavage products and determine stability in different sample types[3]. Such a methodological approach could be adapted to evaluate the degradation of this compound under various chemical or thermal conditions to identify the most effective and environmentally sound disposal methods.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated segregate Segregate as Hazardous Waste start->segregate containerize Place in Labeled, Sealed Container segregate->containerize disposal_options Disposal Options Available? containerize->disposal_options empty_container Handle Empty Containers per EHS Guidelines containerize->empty_container incinerate Incinerate at Regulated Facility disposal_options->incinerate Yes hazardous_waste Dispose as Hazardous Waste via EHS disposal_options->hazardous_waste No end Disposal Complete incinerate->end hazardous_waste->end

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Comprehensive Safety and Handling Guide for Val9-Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Val9-Oxytocin in a research environment. Given that this compound is a synthetic analog of Oxytocin, this document draws upon the established safety profiles of Oxytocin and general best practices for handling potent peptide compounds to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

While specific toxicity data for this compound is limited, the parent compound, Oxytocin, is classified as a hazardous drug due to its potent biological effects and reproductive risks.[1] It is crucial to handle this compound with the same level of caution as Oxytocin.

Primary Hazards:

  • Reproductive Toxicity: Oxytocin may damage fertility or an unborn child. Pregnant individuals, particularly those in the third trimester, should not handle this compound.

  • Respiratory and Skin Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.

  • Toxicity: Oxytocin is considered toxic if swallowed or inhaled.

Researchers must conduct a site-specific risk assessment before beginning any work with this compound. This assessment should consider the quantity of the substance being handled, the physical form (powder or solution), and the specific procedures being performed.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific tasks to be performed.

Protection Type Required PPE Specifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile gloves are a standard requirement. Consider double-gloving for enhanced protection, especially during reconstitution or handling concentrated solutions.[2][3][4][5]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times. A face shield should be worn in addition to goggles if there is a risk of splashes or aerosol generation, such as when handling the powdered form.[2][3][4][6]
Skin and Body Protection Laboratory coatA standard lab coat is the minimum requirement.[2][4] For tasks with a higher risk of exposure, such as handling large quantities or potential for spills, additional garments like sleevelets, aprons, or disposable suits should be used to avoid any exposed skin.[2][4]
Respiratory Protection Generally not required with proper engineering controlsIf working with the lyophilized powder outside of a containment system (e.g., fume hood, biosafety cabinet) or if ventilation is inadequate, a NIOSH-approved respirator (e.g., N95) should be used to prevent inhalation.[5][6][7]

Engineering Controls for Safe Handling

Engineering controls are the primary line of defense in minimizing exposure to potent compounds like this compound.

  • Ventilation: All work with this compound, especially the handling of lyophilized powder and the preparation of stock solutions, should be conducted within a certified chemical fume hood, ventilated balance enclosure, or a biosafety cabinet to maintain airborne levels as low as reasonably achievable.[2][3][5]

  • Containment: For larger-scale operations, the use of closed systems or containment technologies like glove boxes is recommended to prevent any leakage of the compound into the workplace.[2][3]

  • Safety Equipment: An eye wash station and a safety shower must be readily accessible in the immediate vicinity of any potential exposure.[2][3][6]

Operational Plan: Step-by-Step Procedures

Adherence to strict operational protocols is critical for both safety and experimental integrity.

This protocol outlines the standard procedure for safely preparing a peptide solution from its powdered form.

  • Preparation: Before starting, ensure all required PPE is worn correctly. Clean the workspace within the chemical fume hood with an appropriate disinfectant, such as 70% isopropyl alcohol.[8]

  • Equilibration: Allow the sealed vial of lyophilized this compound to warm to room temperature before opening. This prevents condensation from forming inside the vial, which can degrade the peptide.[9]

  • Weighing (if necessary): If the entire vial is not being used, quickly weigh the desired amount of powder in the ventilated enclosure. Lyophilized peptides can be volatile, so minimize the time the vial is open.[10]

  • Solvent Addition: Using a sterile syringe, slowly add the appropriate pre-chilled, sterile solvent (e.g., bacteriostatic water or a suitable buffer at pH 5-6) to the vial.[8][9] Direct the stream of solvent down the side of the vial to gently dissolve the powder.

  • Dissolution: Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, as this can cause the peptide to degrade.

  • Aliquoting and Labeling: To avoid repeated freeze-thaw cycles that can degrade the peptide, divide the stock solution into single-use aliquots in sterile, clearly labeled tubes.[5][9] Labels should include the peptide name, concentration, solvent, and date of preparation.[5]

  • Storage: Store the aliquoted solutions at -20°C or lower for long-term stability.[9][11] Protect from light by using amber vials or by wrapping them in foil.[5]

G Diagram 1: this compound Handling Workflow receipt Receive & Log Compound storage Store Lyophilized Peptide (-20°C, Desiccated, Dark) receipt->storage Check Integrity prep Prepare for Reconstitution (Warm to Room Temp) storage->prep Retrieve for Use reconstitution Reconstitute in Fume Hood/BSC prep->reconstitution Wear Full PPE aliquot Aliquot into Single-Use Vials reconstitution->aliquot Ensure Full Dissolution disposal Dispose of Waste reconstitution->disposal storage_sol Store Solution Aliquots (<-20°C, Dark) aliquot->storage_sol Label Clearly exp_use Experimental Use exp_use->disposal Segregate Waste Streams storage_sol->exp_use Thaw as Needed

Diagram 1: this compound Handling Workflow

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and accidental exposure.

  • Unused Product: Unused this compound, whether in powder or solution form, must be disposed of as chemical waste. Do not pour it down the drain or mix it with general laboratory waste.[2][12]

  • Contaminated Materials: All items that have come into direct contact with this compound, including pipette tips, gloves, vials, and bench paper, should be collected in a designated, clearly labeled hazardous waste container.[5]

  • Decontamination: Glassware should be rinsed with a neutralizing agent before standard cleaning or autoclaving.[5]

  • Coordination: All waste disposal must be coordinated with your institution's Environmental Health & Safety (EHS) department to ensure compliance with local and national regulations.[5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is required.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[5][13]

  • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Spill Response: Evacuate all non-essential personnel from the area.[6] Wearing appropriate PPE, cover the spill with an absorbent material from a designated spill kit. Collect the material into a sealed container for hazardous waste disposal.[5]

G Diagram 2: PPE Selection Logic start Task Assessment powder Handling Lyophilized Powder? start->powder Start solution Handling Solution? powder->solution No ppe_powder Add: Respirator (N95) Double Gloves Face Shield powder->ppe_powder Yes ppe_base Minimum PPE: Lab Coat Safety Glasses Single Gloves solution->ppe_base Yes (Low Volume) ppe_splash Add: Face Shield Double Gloves solution->ppe_splash Yes (Risk of Splash) ppe_powder->ppe_base Includes ppe_splash->ppe_base Includes

Diagram 2: PPE Selection Logic

Quantitative Toxicity Data

The following data for the parent compound, Oxytocin, is provided for reference. The acute toxicity is generally considered low, but its potent hormonal effects are the primary concern.[14]

Compound Test Type Route Species Value
OxytocinLD50OralMouse>514 mg/kg[14]
OxytocinLD50OralRat>20.5 mg/kg[14]
OxytocinLD50IntravenousRat>2.275 - 5.8 mg/kg[14]
OxytocinNOAEL (No-Observed-Adverse-Effect-Level) - Developmental ToxicitySubcutaneousRat1 mg/kg body weight[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.